1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Description
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Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-5-4-6-14(9-13)10-18-11-15(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZPUPSNRQSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322631 | |
| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
428470-09-1 | |
| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Profile & Synthetic Architecture of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
[1]
Executive Summary
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 428470-09-1) is a specialized heterocyclic scaffold utilized primarily as a divergent intermediate in medicinal chemistry.[][2] Structurally, it consists of an indole core formylated at the C3 position and N-alkylated with a 3-methylbenzyl moiety.[] This specific substitution pattern renders it a critical precursor for the synthesis of JWH-type cannabimimetic indoles , Schiff base ligands , and ergoline alkaloids .[]
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data, designed to support researchers in optimizing yield and purity during drug discovery workflows.
Chemical Identity & Structural Analysis[1][3][4][5][6]
| Property | Detail |
| IUPAC Name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde |
| CAS Number | 428470-09-1 |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
| SMILES | Cc1cccc(CN2C=C(C=O)c3ccccc23)c1 |
| Structural Class | N-substituted Indole-3-carboxaldehyde |
Structural Insight: The C3-aldehyde group acts as an electron-withdrawing group (EWG), reducing the electron density of the indole ring, which stabilizes the molecule against oxidation compared to unsubstituted indoles. The meta-methyl group on the benzyl ring introduces specific steric bulk and lipophilicity (hydrophobic interaction point) without disrupting the planarity required for pi-stacking interactions in receptor binding pockets.[]
Physicochemical Profile
The following data aggregates experimental values from close structural analogs (1-benzylindole-3-carbaldehyde) and computational predictions for the specific 3-methyl derivative.
| Property | Value / Range | Context & Causality |
| Physical State | Solid (Crystalline Powder) | Off-white to pale yellow.[][3] Color deepens upon oxidation.[] |
| Melting Point | 98 – 105 °C (Predicted) | The 1-benzyl analog melts at 106-110°C [1].[] The m-methyl group slightly disrupts crystal packing, likely lowering the MP by 2-5°C. |
| Solubility (Organic) | High | Soluble in DMF, DMSO, DCM, CHCl₃, and boiling Ethanol. |
| Solubility (Aqueous) | Negligible | Hydrophobic benzyl and indole moieties dominate.[] |
| LogP (Partition Coeff.) | ~3.6 – 3.8 (Predicted) | 1-Benzyl analog LogP is ~3.[]1. The added methyl group increases lipophilicity by ~0.5 log units.[] |
| pKa (Conjugate Acid) | ~ -2.0 (Indole Nitrogen) | The N-alkylation removes the acidic NH proton.[] The carbonyl oxygen can be protonated only in superacids.[] |
Synthetic Protocols
Two primary routes exist for synthesis. Method A (Convergent N-Alkylation) is recommended for laboratory scale due to the commercial availability of stable precursors and cleaner workup.[]
Method A: Base-Mediated N-Alkylation (Recommended)
Reaction Logic: The indole N-H is weakly acidic (pKa ~16).[] Using a carbonate base in an aprotic polar solvent (DMF) generates the indolyl anion, which attacks the benzylic halide via Sɴ2 mechanism.
Reagents:
-
3-Methylbenzyl bromide (1.1 eq)[]
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) for faster kinetics.
-
Solvent: DMF (Anhydrous) or Acetonitrile.[]
Protocol:
-
Activation: Dissolve Indole-3-carbaldehyde in anhydrous DMF (0.5 M concentration) under N₂ atmosphere. Add K₂CO₃ and stir at RT for 30 mins to ensure deprotonation.
-
Alkylation: Add 3-Methylbenzyl bromide dropwise to control exotherm.
-
Heating: Heat the mixture to 60-80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.3) should disappear, replaced by a higher Rf product (Rf ~0.6).
-
Quench: Pour the reaction mixture into crushed ice/water (10x volume). The product should precipitate.[]
-
Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Method B: Vilsmeier-Haack Formylation (Linear)
Reaction Logic: N-alkylation of indole first, followed by electrophilic aromatic substitution at C3 using POCl₃/DMF.[]
-
Note: This method is preferred if the starting material is 1-(3-methylbenzyl)indole, but involves handling corrosive POCl₃.[]
Visualization: Synthetic Workflow
The following diagram illustrates the decision logic and workflow for Method A.
Figure 1: Step-by-step synthetic workflow for the N-alkylation of Indole-3-carbaldehyde.
Structural Characterization (Spectroscopy)[5][6][8]
Verification of the product requires confirming the loss of the N-H proton and the appearance of the benzyl/methyl signals.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆[]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | 9.95 – 10.05 | Singlet (s) | 1H | CHO group (Diagnostic) |
| Indole C2 | 7.80 – 8.10 | Singlet (s) | 1H | Proton adjacent to Nitrogen |
| Aromatic | 7.10 – 7.50 | Multiplet (m) | ~7H | Indole & Benzyl rings |
| Benzylic | 5.30 – 5.50 | Singlet (s) | 2H | N-CH₂-Ar (Key for alkylation success) |
| Methyl | 2.30 – 2.35 | Singlet (s) | 3H | Ar-CH₃ |
Infrared Spectroscopy (FT-IR)[1][6]
-
C=O Stretch: Strong band at 1650–1670 cm⁻¹ (Conjugated aldehyde).[]
-
Absence of N-H: Disappearance of the broad band at 3200–3400 cm⁻¹ (present in starting indole).
-
C-H Stretch: 2800–2900 cm⁻¹ (Aldehydic C-H) and ~2920 cm⁻¹ (Methyl C-H).[]
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids (1-(3-methylbenzyl)indole-3-carboxylic acid) over time.[]
-
Reactivity: Avoid strong oxidizers and strong bases (after isolation).[] The aldehyde is electrophilic and will react with amines (Schiff base formation) or reducing agents (NaBH₄).
References
-
PubChem. (n.d.).[] 1-benzyl-1H-indole-3-carbaldehyde.[][3][4][6][7] National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]
-
RSC Publishing. (2024).[] Synthesis of 1-benzyl-1H-indole-3-carbaldehyde derivatives. Royal Society of Chemistry. Retrieved March 1, 2026, from [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde.[2][4][8][5][6][9][10][11] Org. Synth. 1959, 39, 30. Retrieved March 1, 2026, from [Link]
Sources
- 2. 75350-30-0,4-formylphenyl 2-furoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1-Benzyl-1H-indole-3-carbaldehyde | 10511-51-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-Benzylindole-3-carboxaldehyde , 10511-51-0 - CookeChem [cookechem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Initial synthesis pathway for 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Initial Synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive, field-proven methodology for the initial synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, a key heterocyclic building block. N-substituted indole-3-carbaldehydes are pivotal intermediates in the development of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This document details a robust and high-yielding synthetic pathway, beginning with a retrosynthetic analysis to establish a logical foundation for the chosen route. It offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol validated by established literature, and insights into the critical parameters governing the reaction's success. The guide is structured to provide researchers, chemists, and drug development professionals with the expertise needed to reliably execute this synthesis.
Strategic Approach: Retrosynthetic Analysis
To devise an efficient initial synthesis, we begin by logically deconstructing the target molecule. The structure of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde features two key synthetic handles: the N-benzyl bond and the C3-formyl group. A primary retrosynthetic disconnection across the C-N bond between the indole nitrogen and the benzyl group is the most logical approach. This disconnection points to indole-3-carbaldehyde and a suitable 3-methylbenzyl electrophile as the immediate precursors. This strategy is advantageous as indole-3-carbaldehyde is a commercially available, stable, and crystalline solid, providing a reliable starting point for the synthesis.[3]
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Pathway: N-Alkylation
The forward synthesis involves a direct N-alkylation of indole-3-carbaldehyde with 3-methylbenzyl bromide. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl bromide.
Caption: Overall workflow for the synthesis pathway.
Rationale for Experimental Choices
-
Substrate: Indole-3-carbaldehyde is selected over indole as the starting material to ensure absolute regioselectivity. Attempting to formylate an N-benzylated indole could lead to a mixture of products or require more stringent conditions, whereas the C3 position of indole-3-carbaldehyde is already functionalized.
-
Alkylating Agent: 3-Methylbenzyl bromide is an excellent electrophile due to the bromine being a good leaving group and the benzylic carbon being activated for SN2 attack.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the indole N-H (pKa ≈ 17). It is preferred for its ease of handling, low cost, and safety compared to stronger, more hazardous bases like sodium hydride (NaH).[2] Using a base is critical to generate the indolate anion, which is a much stronger nucleophile than the neutral indole nitrogen, thereby favoring N-alkylation over potential C3-alkylation.[4]
-
Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the potassium cation while leaving the indolate anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[4] Its high boiling point is also suitable for reactions requiring heating.[2]
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the N-benzylation of indole-3-carbaldehyde, which demonstrates high efficiency and yield.[2]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Indole-3-carbaldehyde | 145.16 | 10.0 | 1.45 g | 1.0 |
| 3-Methylbenzyl bromide | 185.06 | 11.0 | 2.04 g | 1.1 |
| Anhydrous Potassium Carbonate | 138.21 | 20.0 | 2.76 g | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | 15 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-carbaldehyde (1.45 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (15 mL) to the flask.
-
Reagent Addition: Add 3-methylbenzyl bromide (2.04 g, 11.0 mmol) to the suspension.
-
Reaction Execution: Vigorously stir the mixture and heat it to reflux (approx. 90-100 °C) in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Petroleum Ether/Ethyl Acetate). The reaction is typically complete within 6 hours, indicated by the disappearance of the indole-3-carbaldehyde spot.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with cold water (3 x 30 mL) to remove residual DMF and inorganic salts.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from an appropriate solvent such as ethanol to afford 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde as a crystalline solid.
Mechanistic Insights
The core of this synthesis is the SN2 reaction. The process can be visualized in two main stages: deprotonation of the indole nitrogen followed by nucleophilic attack.
Caption: Key mechanistic stages of the N-alkylation reaction.
The base (CO₃²⁻) removes the acidic proton from the indole nitrogen, creating a resonance-stabilized indolate anion. This anion is a potent nucleophile that readily attacks the electron-deficient benzylic carbon of 3-methylbenzyl bromide, displacing the bromide ion and forming the desired C-N bond.
Conclusion
The described synthetic pathway, involving the direct N-alkylation of indole-3-carbaldehyde, represents a highly efficient, reliable, and scalable method for producing 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde. The use of readily available starting materials and safe, cost-effective reagents (K₂CO₃/DMF) makes this protocol particularly suitable for both academic research and industrial drug development settings. The high regioselectivity and expected high yield underscore the robustness of this foundational synthetic strategy.
References
-
Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate (PDF) URL: [Link]
-
Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: Semantic Scholar URL: [Link]
-
Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 Source: Arkivoc URL: [Link]
-
Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction Source: Organic Syntheses URL: [Link]
-
Title: Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors Source: RSC Publishing URL: [Link]
-
Title: Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide Source: Thieme Synthesis URL: [Link]
-
Title: Indole-3-carbaldehyde - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 Source: PubChem URL: [Link]
Sources
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- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Privileged Scaffold: Therapeutic Applications and Synthetic Utility of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Executive Summary & Mechanistic Rationale
In modern drug discovery, the indole nucleus is widely recognized as a "privileged scaffold" due to its ability to mimic endogenous ligands (e.g., serotonin, melatonin, and tryptophan) and its high affinity for diverse biological targets. Specifically, 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 428470-09-1) serves as a highly versatile, advanced building block.
From a structural biology perspective, the addition of the 3-methylbenzyl group at the
-
Metabolic Stability: It prevents the deprotonation and subsequent phase II glucuronidation of the free indole
, significantly increasing the biological half-life of the resulting drug candidates. -
Hydrophobic Pocket Engagement: The lipophilic 3-methylbenzyl moiety effectively occupies deep hydrophobic pockets in target proteins (such as the colchicine binding site on
-tubulin or the allosteric sites of Aldose Reductase) through robust stacking and van der Waals interactions. -
Electronic Modulation: The electron-donating inductive effect of the meta-methyl group subtly modulates the dipole moment of the indole ring, optimizing the binding thermodynamics.
The
Therapeutic Applications
Oncology: Tubulin Polymerization Inhibitors
A primary application of
Mechanism of N-benzylindole-derived tubulin polymerization inhibitors triggering apoptosis.
Metabolic Diseases: Aldose Reductase (ALR2) and PTP1B Inhibition
In the context of Type 2 Diabetes Mellitus (T2DM) and its secondary complications, the
Antimicrobial & Antibiofilm Agents
Reacting the
Quantitative Data Summary
The following table synthesizes the in vitro efficacy of various
| Derivative Class | Target / Cell Line | Primary Mechanism | IC₅₀ / MIC Value |
| Indole-3-acrylamides | HL-60 (Leukemia) | Tubulin Polymerization Inhibition | 5.1 µM[1] |
| Indole-3-acrylamides | HeLa (Cervical) | Tubulin Polymerization Inhibition | 8.7 µM[2] |
| Epalrestat Analogs | ALR2 (Rat Lens) | Aldose Reductase Inhibition | 0.3 µM[4] |
| Epalrestat Analogs | PTP1B (Human) | Phosphatase Inhibition | 21.3 µM[4] |
| Thiosemicarbazones | S. aureus (Biofilm) | Cell Wall/Biofilm Disruption | 0.39 - 0.98 µg/mL[6] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints. Causality is explained for all critical reagent choices.
Protocol 1: Synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Objective:
-
Reagent Preparation: Dissolve 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous
-dimethylformamide (DMF).-
Causality: DMF is a polar aprotic solvent that effectively solvates cations while leaving the indolyl anion naked and highly nucleophilic, drastically accelerating the
reaction.
-
-
Deprotonation: Add anhydrous Potassium Carbonate (
, 2.0 eq) and stir at room temperature for 30 minutes.-
Causality:
is a mild base sufficient to deprotonate the highly acidic of the -formyl indole (pKa ~12) without causing unwanted side reactions (e.g., Cannizzaro reaction of the aldehyde).
-
-
Alkylation: Dropwise add 3-methylbenzyl bromide (1.1 eq). Heat the mixture to 90°C for 6 hours[5].
-
Validation Checkpoint (TLC): Monitor via Thin-Layer Chromatography (Hexane:EtOAc 7:3). The product spot will be highly UV-active and migrate higher than the starting material due to the loss of the polar
hydrogen bond donor. -
Workup & Purification: Pour the mixture into ice-cold water to precipitate the product. Filter, wash with distilled water, and recrystallize from ethanol.
-
Spectroscopic Validation:
NMR ( ) must show the disappearance of the broad singlet (~12.2 ppm) and the appearance of a diagnostic benzylic singlet at ~5.35 ppm[4][5].
Protocol 2: Knoevenagel Condensation to Tubulin-Targeting Acrylamides
Objective: Conversion of the
-
Reaction Setup: Combine 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous ethanol.
-
Organocatalysis: Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Causality: Piperidine reacts reversibly with the aldehyde to form a highly electrophilic iminium ion intermediate. The acetic acid acts as a co-catalyst to protonate the leaving hydroxyl group, facilitating dehydration and driving the equilibrium toward the trans-alkene.
-
-
Reflux: Heat the mixture to reflux for 4-6 hours until
evolution ceases. -
Amidation: The resulting acrylic acid is activated using ethyl chloroformate and triethylamine at 0°C, followed by the addition of the desired amine to form the final acrylamide[1].
-
Validation Checkpoint:
NMR must confirm the trans ( ) geometry of the synthesized alkene, typically exhibiting a coupling constant ( ) of ~15-16 Hz for the vinylic protons.
Synthetic workflow for generating therapeutic analogs from the N-benzylindole scaffold.
References
-
Rational design and synthesis of novel N-benzylindole-based epalrestat analogs as selective aldose reductase inhibitors: An unexpected discovery of a new glucose-lowering agent (AK-4) acting as a mitochondrial uncoupler Source: European Journal of Medicinal Chemistry / DOI URL:[Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole Source: MDPI URL:[Link]
-
Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PubMed Central (PMC) / NIH URL:[Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]
-
Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors Source: Arabian Journal of Chemistry URL:[Link]
Sources
- 1. Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1<i>H</i>-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision N-Alkylation of Indole-3-Carbaldehyde using 3-Methylbenzyl Halides
Introduction & Significance
Indole-3-carbaldehyde (3-formylindole) is a pivotal building block in the synthesis of pharmaceuticals, particularly for anticancer and antimicrobial agents. The functionalization of the indole nitrogen (N1) is a critical step in diversifying this scaffold. Specifically, the introduction of a 3-methylbenzyl group is frequently employed to modulate lipophilicity and target binding affinity in drug discovery campaigns.
This application note provides a definitive guide to the N-alkylation of indole-3-carbaldehyde , focusing on regioselectivity, reaction optimization, and scalable protocols. Unlike simple indoles, the presence of the electron-withdrawing formyl group at C3 significantly alters the electronic landscape of the pyrrole ring, necessitating specific modifications to standard alkylation procedures to ensure high yield and purity.
Mechanistic Insight & Regioselectivity
The Role of the C3-Formyl Group
The formyl group at the C3 position plays a dual role:
-
Acidity Enhancement: It stabilizes the conjugate base via resonance, lowering the
of the N-H proton to approximately 15.5–16.0 (in DMSO) compared to unsubstituted indole ( ~21). This facilitates deprotonation by weaker bases. -
Regiocontrol: By electronically deactivating the ring and physically blocking the C3 position, the formyl group effectively suppresses C-alkylation (a common side reaction in electron-rich indoles), thereby directing substitution almost exclusively to the N1 position.
Reaction Pathway
The reaction proceeds via a classic
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of indole-3-carbaldehyde.
Optimization Strategy: Base & Solvent Selection[1]
The choice of base and solvent dictates the reaction rate and impurity profile. While Sodium Hydride (NaH) offers speed, Potassium Carbonate (
Table 1: Comparative Optimization Data
| Variable | Condition A (High Throughput) | Condition B (Green/Scalable) | Condition C (Ultrasound) |
| Base | Sodium Hydride (NaH, 60%) | Potassium Carbonate ( | KOH |
| Solvent | DMF (Anhydrous) | Acetone or DMF | MeCN |
| Catalyst | None | TBAI (5 mol%) | TEBA (PTC) |
| Temp/Time | 0°C | Reflux (4-6 h) or 60°C | RT (Ultrasonic, 30 min) |
| Yield | 92-96% | 85-90% | 88-93% |
| Key Risk | Slower rate; Salt removal | Equipment dependent |
Expert Insight: For research-scale synthesis (<1g), Condition A is recommended for its reliability. For process scale-up (>10g), Condition B is preferred to avoid hazardous hydrogen gas evolution and cryogenic requirements.
Detailed Experimental Protocols
Method A: High-Yield Synthesis using NaH (Standard)
Reagents:
-
Indole-3-carbaldehyde (1.0 equiv)
-
3-Methylbenzyl bromide (1.1 equiv) (Note: Bromide is preferred over chloride for faster kinetics)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
DMF (Anhydrous) (10 mL per gram of substrate)
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Dissolution: Dissolve Indole-3-carbaldehyde in anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Deprotonation: Carefully add NaH portion-wise over 5 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until the solution becomes clear/yellow (formation of the sodium salt).
-
Alkylation: Add 3-methylbenzyl bromide dropwise via syringe.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.
-
QC Check: Monitor by TLC (30% EtOAc in Hexane). Product usually has a higher
than the starting material.
-
-
Quench: Cool back to 0°C and slowly add ice-cold water to quench excess hydride.
-
Workup: The product often precipitates as a solid upon water addition. Filter the solid.[1] If oil forms, extract with Ethyl Acetate (3x), wash with brine, and dry over
.
Method B: Mild Phase-Transfer Catalysis (Green Alternative)
Reagents:
-
Indole-3-carbaldehyde (1.0 equiv)
-
3-Methylbenzyl chloride (1.2 equiv)
- (2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv)
-
Acetone or Acetonitrile[2]
Protocol:
-
Combine indole-3-carbaldehyde,
, and TBAI in Acetone. -
Add 3-methylbenzyl chloride.
-
Heat to reflux (approx. 56°C for acetone) for 4–6 hours.
-
Filter off the inorganic salts (
/KCl) while hot. -
Concentrate the filtrate under reduced pressure to obtain the crude solid. Recrystallize from Ethanol/Water.
Process Workflow Visualization
Figure 2: Operational workflow for the high-yield NaH-mediated protocol.
Analytical Validation (QC)
To ensure the integrity of the synthesized N-(3-methylbenzyl)indole-3-carbaldehyde, verify the following spectral markers:
-
1H NMR (DMSO-
or ):-
CHO Proton: Singlet at
9.9–10.0 ppm. -
N-CH2 (Benzylic): Distinct sharp singlet at
5.3–5.5 ppm. Absence of this peak indicates failed alkylation. -
C2-H Proton: Singlet around
8.0–8.3 ppm (deshielded by the carbonyl). -
Methyl Group: Singlet at
2.3 ppm corresponding to the 3-methylbenzyl moiety.
-
-
IR Spectroscopy:
-
Strong absorption at 1660–1640
(C=O stretch). -
Absence of broad band at 3200–3400
(N-H stretch), confirming complete N-substitution.
-
References
-
PubChem. Indole-3-carboxaldehyde | C9H7NO. National Library of Medicine. Available at: [Link]
-
Kalirajan, R. et al. Synthesis and biological evaluation of some novel indole derivatives. Der Pharma Chemica, 2011. (General N-alkylation conditions verified via similar protocols). Available at: [Link]
-
Mribul, M. et al. Regioselective alkylation of indoles. Beilstein Journal of Organic Chemistry. (Mechanistic grounding for C3 vs N1 selectivity). Available at: [Link]
Sources
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Strategic Synthesis of Novel Indole-Based Schiff Bases: A Protocol for the Preparation and Characterization of Derivatives from 1-(3-Methylbenzyl)-1H-indole-3-carbaldehyde
An Application Note for Researchers and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," a structural framework that consistently appears in a multitude of natural products, bioactive compounds, and FDA-approved drugs.[1][2] Its unique electronic properties and ability to mimic protein structures make it a cornerstone in drug discovery, leading to compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4]
Parallel to the significance of the indole moiety, Schiff bases (or imines) represent another critical class of compounds. Formed by the condensation of a primary amine with an aldehyde or ketone, they are characterized by the azomethine (-C=N-) functional group.[5] This group is not merely a linker but an active pharmacophore, contributing to a wide spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.[6][7][8] The synthesis of Schiff bases is often straightforward, making them highly attractive for the construction of large compound libraries for high-throughput screening.[9]
This application note details a robust and reproducible protocol for the synthesis of novel Schiff bases by combining the indole scaffold, specifically 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, with various primary amines. The N-benzylation of the indole serves to enhance lipophilicity and modulate biological activity, while the Schiff base linkage provides a versatile point for structural diversification. This guide provides detailed methodologies for synthesis, purification, and characterization, aimed at researchers engaged in the discovery of next-generation therapeutic agents.[10][11]
Principle of Reaction: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction. The process begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral intermediate known as a carbinolamine. In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.
The reaction is reversible, and the removal of water can drive the equilibrium towards the product. However, in many cases, the product precipitates from the reaction mixture, effectively driving the reaction to completion. While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of a weak acid, such as glacial acetic acid.[12]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. setpublisher.com [setpublisher.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmnc.samipubco.com [jmnc.samipubco.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Application Note: 1-(3-Methylbenzyl)-1H-indole-3-carbaldehyde in Multicomponent Reactions (MCRs)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
Indole-3-carbaldehydes are privileged building blocks in the synthesis of complex, biologically active heterocycles. Among these, 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 428470-09-1) represents a highly optimized pharmacophore precursor. Its application in Multicomponent Reactions (MCRs) is driven by two fundamental chemical rationales:
-
Chemical Protection & Regioselectivity: Unsubstituted indole nitrogens are prone to competitive nucleophilic attacks or N-isocyanide adduct formation during MCRs. The N-benzylation completely masks the indole nitrogen, directing the reaction exclusively toward the highly reactive C3-aldehyde electrophile [1].
-
Pharmacophore Tuning: The addition of the 3-methylbenzyl moiety provides a specific steric vector and enhances the overall lipophilicity (logP) of the resulting scaffolds. This structural tuning is critical for optimizing binding affinity within the hydrophobic pockets of target proteins, such as the Aryl Hydrocarbon Receptor (AHR) or tubulin [2].
MCRs—such as the Groebke-Blackburn-Bienaymé (GBB) reaction and bis(indolyl)methane condensations—offer unparalleled atom economy. By utilizing this specific aldehyde, researchers can rapidly generate diverse libraries of polyheterocycles with minimal synthetic steps and high structural complexity [3, 4].
Key Application I: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a robust three-component MCR utilized to synthesize fused imidazo[1,2-a]pyridines and related polyheterocycles. These scaffolds are highly sought after in oncology as potent ligands for the Aryl Hydrocarbon Receptor (AHR) [2].
Reaction Workflow
Fig 1. Workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Standardized Experimental Protocol
Objective: Synthesis of 3-(1-(3-methylbenzyl)-1H-indol-3-yl)-N-(tert-butyl)imidazo[1,2-a]pyridin-2-amine.
-
Step 1: Imine Formation. In an oven-dried 10 mL round-bottom flask, dissolve 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 mmol, 249.3 mg) and 2-aminopyridine (1.0 mmol, 94.1 mg) in anhydrous methanol (3.0 mL).
-
Step 2: Catalysis. Add Scandium(III) triflate (
, 5 mol%) to the mixture.-
Causality:
is selected as a mild, oxophilic Lewis acid. It effectively activates the aldehyde carbonyl for nucleophilic attack by the amine without triggering the premature polymerization of the isocyanide component.
-
-
Step 3: Cycloaddition. Stir the mixture at room temperature for 30 minutes. Add tert-butyl isocyanide (1.2 mmol, 135
L) dropwise. Elevate the temperature to 60°C and stir for 5 hours. -
Step 4: Self-Validation (In-Process). Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot (
) is entirely consumed, replaced by a highly fluorescent product spot ( ). -
Step 5: Workup. Quench the reaction with saturated aqueous
(5 mL) to precipitate the catalyst. Extract the aqueous layer with dichloromethane (3 10 mL). Dry the combined organic layers over anhydrous and concentrate under reduced pressure. -
Step 6: Analytical Validation. Purify via flash chromatography. Confirm the structure via
-NMR: Look for the disappearance of the aldehyde proton ( 9.9 ppm) and the emergence of a strong singlet integrating for 9 protons at 1.4 ppm, corresponding to the tert-butyl group.
Key Application II: Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are synthesized via a pseudo-three-component condensation where 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde acts as the central electrophilic hub for two equivalents of an unsubstituted indole. This class of compounds exhibits potent antimicrobial and anti-proliferative activities[3, 4].
Standardized Experimental Protocol
-
Step 1: Reagent Assembly. Combine 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 mmol) and indole (2.0 mmol, 234.3 mg) in a 25 mL flask containing 5 mL of an ethanol/water mixture (1:1 v/v).
-
Step 2: Catalysis. Add molecular iodine (
, 10 mol%).-
Causality: Iodine acts as a mild, water-tolerant Lewis acid. It facilitates the dehydration of the initial carbinol intermediate, generating a highly electrophilic azafulvenium ion that readily accepts the second indole nucleophile.
-
-
Step 3: Reaction & Isolation. Stir at room temperature for 2 hours. The hydrophobic BIM product will spontaneously precipitate from the aqueous alcoholic solvent, driving the reaction forward via Le Chatelier's principle.
-
Step 4: Workup & Validation. Filter the precipitate and wash with cold 10% aqueous sodium thiosulfate (
) to reduce and remove any residual iodine. Recrystallize from hot ethanol. Validate via -NMR by identifying the characteristic central methine (CH) proton appearing as a distinct singlet between 5.8 and 6.1 ppm.
Quantitative Data: GBB Reaction Optimization
The following table summarizes the optimization of the GBB reaction utilizing 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde.
Causality Insight: The data demonstrates that
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | None | MeOH | 60 | 24 | Trace |
| 2 | p-TSA (10) | MeOH | 60 | 12 | 45 |
| 3 | 80 | 8 | 68 | ||
| 4 | MeOH | 60 | 5 | 92 | |
| 5 | DCM | 40 | 10 | 74 |
Biological Application: Aryl Hydrocarbon Receptor (AHR) Modulation
The polyheterocycles derived from 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde via MCRs are highly specific modulators of the Aryl Hydrocarbon Receptor (AHR). The 3-methylbenzyl group is critical here, as it anchors the ligand into the hydrophobic PAS-B domain of the AHR[2].
Fig 2. Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by MCR-derived indole ligands.
References
-
Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). "The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions." Topics in Current Chemistry, 380(4), 24. URL:[Link]
-
Znati, M., et al. (2020). "Extended Multicomponent Reactions with Indole Aldehydes. Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor." Angewandte Chemie International Edition, 60(5), 2658-2665. URL:[Link]
-
Shiri, M. (2012). "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews, 112(6), 3508-3549. URL:[Link]
-
Moradi, R., et al. (2018). "Recent advances in the application of indoles in multicomponent reactions." RSC Advances, 8(24), 13321-13353. URL:[Link]
Application Note: Role of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in Synthesizing Heterocyclic Compounds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Structural Rationale
The indole core is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic endogenous ligands like tryptophan and serotonin. The targeted N-alkylation of indole-3-carbaldehydes—specifically the synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 428470-09-1) —introduces critical steric bulk and lipophilicity that significantly enhances binding affinity within hydrophobic enzyme pockets[1].
By substituting the N-H position with a 3-methylbenzyl group, researchers restrict the rotational degrees of freedom of the indole core, which has been shown to dramatically improve the inhibitory potency of downstream heterocyclic derivatives against targets such as tyrosinase, pancreatic lipase, and urease[2][3][4]. This application note details the self-validating protocols required to synthesize this precursor and subsequently deploy it in Knoevenagel condensations and Schiff base formations.
Workflow & Mechanistic Pathways
Caption: Divergent synthetic pathways utilizing 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde.
Protocol 1: Synthesis of the N-Alkylated Precursor
Causality & Mechanistic Insight
The N-alkylation of 1H-indole-3-carbaldehyde requires a precise balance of base strength and solvent polarity. Anhydrous potassium carbonate (
Self-Validating Methodology
-
Preparation: In an oven-dried round-bottom flask, dissolve 1H-indole-3-carbaldehyde (10 mmol) in 10 mL of anhydrous DMF.
-
Deprotonation: Add anhydrous
(15 mmol, 1.5 eq) to the solution. Stir robustly at room temperature for 15 minutes to allow the indolide anion to form (solution will slightly darken). -
Alkylation: Dropwise, add 3-methylbenzyl bromide (10.85 mmol, 1.08 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to 85–90 °C for 6 hours[2][5].
-
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material is highly polar (streaks lower on the plate), whereas the N-alkylated product migrates significantly higher.
-
Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. The sudden shift in polarity forces the hydrophobic product to precipitate.
-
Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from hot ethanol to afford 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde.
-
Validation Checkpoint 2 (Spectroscopy):
NMR must show the disappearance of the broad indole N-H singlet at ~12.2 ppm and the appearance of a diagnostic methylene singlet ( ) at ~5.35 ppm[5].
Caption: Mechanistic progression and causality of the SN2 N-alkylation workflow.
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Scaffolds
Causality & Mechanistic Insight
The Knoevenagel condensation of indole-3-carbaldehydes with active methylene compounds (e.g., thiazolidinediones or malononitrile) is a cornerstone of heterocyclic drug design. A major challenge is the poor solubility of the bulky N-alkylated indole precursor[6]. To overcome this, a co-solvent system (e.g., Toluene/Methanol) and a Dean-Stark apparatus are often employed. Piperidine and glacial acetic acid act as synergistic co-catalysts: piperidine attacks the aldehyde to form a highly reactive iminium ion, while acetic acid protonates the leaving hydroxyl group, facilitating dehydration to lock in the conjugated olefinic bond[7].
Self-Validating Methodology (Synthesis of Indole-Thiazolidinedione Hybrids)
-
Preparation: To a round-bottom flask equipped with a Dean-Stark trap, add 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 eq) and toluene (15 volumes relative to starting material)[6].
-
Reagent Addition: Add the active methylene compound (e.g., thiazolidinedione, 1.2 eq).
-
Catalysis: Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux. The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the product.
-
Validation Checkpoint 1 (Visual/TLC): The reaction mixture will transition from clear to a deep yellow/orange suspension as the highly conjugated
-system of the -unsaturated product forms. -
Isolation: Upon completion (monitored by TLC), cool the mixture. Filter the precipitated solid, wash with cold ethanol, and dry under a vacuum[3].
Protocol 3: Schiff Base & Thiosemicarbazone Derivatization
Causality & Mechanistic Insight
Thiosemicarbazones are potent chelators and enzyme inhibitors. They are synthesized via the condensation of the C3-aldehyde with thiosemicarbazides. The reaction is acid-catalyzed (using glacial acetic acid) to increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the primary amine of the thiosemicarbazide. The bulky 3-methylbenzyl group on the indole nitrogen forces the resulting molecule into a specific spatial conformation that maximizes
Self-Validating Methodology
-
Preparation: Dissolve 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add the appropriate thiosemicarbazide derivative (1.1 eq) and 2-3 drops of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 4-6 hours (or reflux for 2 hours if sterically hindered)[8].
-
Validation Checkpoint 1 (Precipitation): The product will naturally precipitate out of the ethanolic solution as it forms due to its lower solubility compared to the starting materials.
-
Isolation: Filter the solid, wash with cold ethanol and diethyl ether, and dry.
-
Validation Checkpoint 2 (Spectroscopy):
NMR will confirm the structure via the presence of a sharp imine ( ) proton signal between 8.0–8.5 ppm and the thiosemicarbazone stretch around 3140-3180 in FT-IR[8].
Quantitative Data Summary
The following table summarizes the experimental parameters, expected yields, and primary biological applications of the heterocyclic compounds synthesized from the 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde precursor.
| Derivative Class | Reagents / Nucleophile | Catalyst & Conditions | Avg. Yield (%) | Primary Biological Target / Utility |
| N-Alkylated Precursor | 3-methylbenzyl bromide, | DMF, 85-90°C, 6h | 85–91% | Core Intermediate[2][5] |
| Indole-Thiazolidinediones | Thiazolidinedione | Piperidine/AcOH, Toluene (Reflux) | 75–82% | Pancreatic Lipase Inhibitors ( |
| Thiosemicarbazones | Thiosemicarbazide | Glacial AcOH, Ethanol (RT to Reflux) | 67–82% | Tyrosinase / AChE Inhibitors[2][8] |
| Oxime Derivatives | EtOH/ | 78–85% | Urease Inhibitors (H. pylori)[4] | |
| Hexahydroxanthenes | 1,3-Cyclohexanedione | Methanol, RT, 6h (Tandem Michael) | 70–78% | Xanthine Oxidase Inhibitors[9] |
References
-
[1] Accela ChemBio. Product Specification: 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 428470-09-1). Available at: [Link]
-
[2] National Center for Biotechnology Information (PMC). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Available at:[Link]
-
[3] PubMed. Design, synthesis and biological evaluation of N-substituted indole-thiazolidinedione analogues as potential pancreatic lipase inhibitors. Available at:[Link]
-
[8] Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available at:[Link]
-
[5] European Journal of Medicinal Chemistry (DOI). Rational design and synthesis of novel N-benzylindole-based epalrestat analogs as selective aldose reductase inhibitors. Available at:[Link]
-
[4] Semantic Scholar / MDPI Molecules. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors. Available at:[Link]
-
[9] ACS Omega. Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis.... Available at:[Link]
-
[7] ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available at:[Link]
Sources
- 1. 75350-30-0,4-formylphenyl 2-furoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-substituted indole-thiazolidinedione analogues as potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Redirecting [linkinghub.elsevier.com]
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- 9. pubs.acs.org [pubs.acs.org]
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde as an intermediate for antiviral drug synthesis
Strategic Rationale & Pharmacophore Design
Indole-3-carbaldehyde (I3A) is a privileged structural motif in medicinal chemistry, serving as a highly versatile scaffold for the development of broad-spectrum antiviral, antimicrobial, and antineoplastic agents[1]. In the specialized field of antiviral drug development—particularly in the synthesis of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)—the targeted N-alkylation of the indole core is a decisive structural modification[2].
The synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde introduces a highly specific lipophilic moiety to the molecule. The 3-methylbenzyl group is strategically selected because it effectively penetrates the hydrophobic pocket of the HIV-1 pre-integration complex (PIC), displacing the 3'-processing end of the viral DNA[3]. Meanwhile, the formyl group at the C3 position remains intact during this step, serving as an electrophilic hub. This aldehyde is subsequently utilized in Knoevenagel condensations to assemble diketo acid (DKA) or diketo ester derivatives, which act as the primary pharmacophores responsible for chelating the essential Mg²⁺ ions in the viral enzyme's active site[2].
Synthetic Workflow & Mechanism of Action
To conceptualize the synthesis and the biological application of this intermediate, we map both the chemical workflow and the downstream pharmacological mechanism.
Workflow for synthesizing antiviral indole diketo acids via the 3-methylbenzyl intermediate.
Mechanism of HIV-1 integrase strand transfer inhibition by indole diketo acid derivatives.
Quantitative Data & Optimization
The selection of the 3-methylbenzyl substitution is driven by empirical Structure-Activity Relationship (SAR) data. Table 1 summarizes the antiviral efficacy of various N-benzyl indole DKA derivatives, demonstrating why the 3-methylbenzyl intermediate is highly valued in lead optimization for maximizing the Selectivity Index (SI)[3].
Table 1: Antiviral Activity (HIV-1 Integrase Inhibition) of Downstream Indole-DKA Derivatives
| N-Substitution on Indole Core | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 1-Benzyl (Unsubstituted) | 5.76 | >100 | >17 |
| 1-(4-Fluorobenzyl) | 2.61 | >100 | >38 |
| 1-(3-Methylbenzyl) | 1.74 | >100 | >57 |
| 1-(2,3-Dimethylbenzyl) | 0.42 | >100 | >238 |
Table 2: Optimization of N-Alkylation Conditions for 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|---|
| K₂CO₃ | MeCN | 80 | 12 | 45 | Incomplete conversion; competing C-alkylation observed. |
| Cs₂CO₃ | DMF | 25 | 6 | 72 | Improved N-selectivity, but kinetically slow. |
| NaH | DMF | 0 to 25 | 2 | 95 | Rapid, quantitative deprotonation; high product purity. |
Experimental Protocols
As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies detail the synthesis of the intermediate and its downstream antiviral functionalization, explicitly explaining the causality behind each procedural choice.
Protocol 1: Synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Objective: Achieve regioselective N-alkylation of the indole core without disturbing the reactive C3-aldehyde.
Causality & Rationale: We utilize Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) rather than weaker bases like K₂CO₃. The indole N-H proton has a pKa of ~16.2. NaH provides rapid, irreversible, and quantitative deprotonation to form the indolide anion. This prevents competing C-alkylation at the C3 position and ensures a rapid Sₙ2 nucleophilic attack on the 3-methylbenzyl bromide[2].
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1H-indole-3-carbaldehyde (1.0 eq, 10 mmol) and dissolve in 30 mL of anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes at 0 °C.
-
Alkylation: Add 3-methylbenzyl bromide (1.1 eq) dropwise via syringe over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1.5 hours.
-
Workup: Quench the reaction by slowly pouring the mixture into 150 mL of crushed ice-water. The product will precipitate as a solid. Filter the precipitate under a vacuum and wash sequentially with cold water (to remove DMF) and cold hexanes (to remove the mineral oil from the NaH).
-
Purification: Recrystallize from ethanol to yield the pure product.
Self-Validation System:
-
Visual: The evolution of H₂ gas ceases during Step 2, indicating complete deprotonation.
-
TLC Monitoring: Using Hexanes/EtOAc (7:3 v/v), the starting material is highly polar due to hydrogen bonding (R_f ~ 0.2). The N-benzylated product loses this H-bond donor capacity, shifting dramatically to a less polar spot (R_f ~ 0.6).
-
NMR Confirmation: Successful N-alkylation is confirmed by the disappearance of the broad singlet at ~12.0 ppm (indole N-H) and the emergence of a sharp singlet at ~5.3 ppm integrating for 2 protons (benzylic CH₂)[4].
Protocol 2: Downstream Assembly of the Antiviral Diketo Acid (DKA)
Objective: Convert the aldehyde intermediate into a diketo acid to form the active Mg²⁺-chelating pharmacophore.
Causality & Rationale: A Knoevenagel condensation is employed using ethyl pyruvate. The aldehyde of our synthesized intermediate acts as the electrophile. Piperidine is used as a secondary amine catalyst to form a highly reactive iminium ion intermediate, significantly lowering the activation energy for the enolate attack compared to an uncatalyzed aldol condensation[2].
Step-by-Step Procedure:
-
Condensation: Dissolve 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 eq) and ethyl pyruvate (3.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.2 eq) and glacial acetic acid (0.2 eq).
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Saponification (Optional): To convert the resulting ester to the active diketo acid, treat the isolated product with 1M NaOH in THF/MeOH for 2 hours at room temperature, followed by acidification with 1M HCl.
Self-Validation System:
-
Visual: The reaction mixture transitions from a pale yellow solution to a deep orange/red suspension, characteristic of the extended π-conjugation in the newly formed enone system.
-
TLC Monitoring: The aldehyde intermediate is consumed, and a highly UV-active, polar spot (the diketo acid) appears near the baseline (eluent requires 1% acetic acid to prevent streaking).
References
-
Microwave Assisted Organic Synthesis (MAOS) of Small Molecules as Potential HIV-1 Integrase Inhibitors Molecules, 2011. URL:[Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Molecules, 2024. URL:[Link]
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Mini-Reviews in Medicinal Chemistry, 2025. URL:[Link]
Sources
Application Note: Development of Anticancer Agents from 1-(3-Methylbenzyl)-1H-indole-3-carbaldehyde
Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals. Content Focus: Synthetic methodologies, mechanistic rationale, and biological evaluation protocols.
Introduction & Strategic Rationale
The indole nucleus is universally recognized as a "privileged scaffold" in oncology drug discovery, featuring prominently in numerous FDA-approved therapeutics[1]. While unsubstituted indoles provide a baseline of biological activity, structural modifications—particularly at the N1 and C3 positions—drastically alter the molecule's pharmacokinetic profile and target affinity[2].
1-(3-Methylbenzyl)-1H-indole-3-carbaldehyde represents a highly optimized synthetic intermediate for anticancer drug development. The strategic addition of the 3-methylbenzyl moiety at the N1 position serves two critical functions:
-
Enhanced Lipophilicity: The meta-methyl group increases the overall LogP of the molecule, facilitating superior cell membrane penetration compared to unsubstituted or highly polar analogs[3].
-
Steric Engagement: The benzyl ring provides a flexible, hydrophobic projection that is known to favorably interact with deep hydrophobic pockets in target proteins, such as the colchicine-binding site on tubulin or the kinase domains of the PI3K/mTOR pathway[1].
The C3-aldehyde group acts as a highly reactive electrophilic handle, allowing researchers to rapidly generate diverse libraries of Schiff bases, thiosemicarbazones, and sulfonohydrazides—classes of compounds with proven, potent anti-proliferative activities[4],[5].
Synthetic Workflow & Molecular Design
The development pipeline transitions from raw building blocks to biologically active pharmacophores through a highly efficient, two-step synthetic workflow, followed by rigorous in vitro validation.
Caption: Workflow for the synthesis and evaluation of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde derivatives.
Protocol 1: Synthesis of 1-(3-Methylbenzyl)-1H-indole-3-carbaldehyde
This protocol details the N-alkylation of the indole core. The method is designed for high yield and straightforward purification without the need for column chromatography[3],[6].
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask, dissolve 10 mmol of 1H-indole-3-carbaldehyde in 15 mL of anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add 20 mmol (2.0 equivalents) of anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.
-
Alkylation: Dropwise, add 11 mmol (1.1 equivalents) of 3-methylbenzyl bromide.
-
Reaction: Heat the mixture to 85–90 °C and maintain robust stirring for 6 hours. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate[3].
-
Isolation: Once complete, cool the reaction mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-cold distilled water.
-
Purification: Filter the resulting solid precipitate under a vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts, and recrystallize from hot ethanol to yield pure 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde.
Causality & Mechanistic Insights (E-E-A-T)
-
Why K₂CO₃? Potassium carbonate is a mild base. It is strong enough to deprotonate the acidic N-H of the indole ring (pKa ~16 in DMSO) but weak enough to avoid unwanted aldol-type side reactions or degradation of the sensitive C3-aldehyde group.
-
Why DMF? DMF is a polar aprotic solvent that aggressively solvates the potassium cation, leaving the indole nitrogen anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the bromide[6].
-
Self-Validating Step: The precipitation step upon pouring into ice water is a self-validating purification mechanism. DMF is infinitely miscible with water, whereas the highly lipophilic 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is completely insoluble, ensuring that the product crashes out cleanly.
Protocol 2: Derivatization into Anticancer Pharmacophores
The C3-aldehyde is converted into active anticancer agents (such as thiosemicarbazones or sulfonohydrazides) via Schiff base condensation[2],[7].
Step-by-Step Methodology
-
Preparation: Combine 5 mmol of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde and 5 mmol of the desired nucleophile (e.g., a substituted thiosemicarbazide or arylsulfonylhydrazide) in a flask containing 20 mL of absolute ethanol.
-
Catalysis: Add 3–4 drops of glacial acetic acid to the mixture[3].
-
Condensation: Attach a reflux condenser and heat the mixture to 75 °C for 2–4 hours. Monitor via TLC.
-
Isolation: Upon completion, cool the flask in an ice bath. The Schiff base derivative will precipitate as a crystalline solid.
-
Purification: Filter the solid, wash with 5 mL of ice-cold ethanol, and dry under a vacuum.
Causality & Mechanistic Insights (E-E-A-T)
-
Why Acetic Acid? The reaction requires a delicate pH balance. Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity. If a stronger acid were used, it would protonate the nucleophilic amine, halting the reaction.
-
Thermodynamic Driving Force: Ethanol is chosen because both starting materials are soluble at reflux, but the extended conjugated system of the resulting Schiff base is highly rigid and insoluble at room temperature. The precipitation of the product drives the reversible equilibrium entirely to the right (Le Chatelier's Principle).
Comparative Anti-Proliferative Data
To benchmark the efficacy of indole-3-carboxaldehyde derivatives, the table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of structurally related N-substituted and C3-derivatized indoles against prominent cancer cell lines[2].
| Compound Class | N1-Substitution | C3-Derivatization | Target Cell Line | IC₅₀ (µM) | Ref |
| Sulfonohydrazide | 2-Morpholinoethyl | 4-Chloro-benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |
| Sulfonohydrazide | 2-Morpholinoethyl | 4-Chloro-benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5] |
| Thiosemicarbazone | Propyl | Unsubstituted Thiosemicarbazone | HCT116 (Colon) | ~0.9 | [4] |
| Thiosemicarbazone | 4-Nitrobenzyl | Unsubstituted Thiosemicarbazone | MCF-7 (Breast) | ~1.9 | [4] |
| Proposed Agent | 3-Methylbenzyl | Arylsulfonylhydrazide | MCF-7 / MDA-MB-468 | Pending | N/A |
Note: The incorporation of the 3-methylbenzyl group is hypothesized to further lower the IC₅₀ values by optimizing the hydrophobic interactions with target kinase domains.
Protocol 3: In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is the gold standard for quantifying the cytotoxic potential of the newly synthesized derivatives[2],[4].
Step-by-Step Methodology
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37 °C in a 5% CO₂ atmosphere[2].
-
Treatment: Prepare serial dilutions of the synthesized 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde derivatives in DMSO (final DMSO concentration <0.1%). Add to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formed formazan crystals. Shake the plate for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control.
Causality & Mechanistic Insights (E-E-A-T)
-
Why MTT? The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the intensity of the purple color is directly proportional to the number of viable cells, providing a highly reliable, self-validating metric for cytotoxicity[2].
Mechanistic Pathways of Indole Derivatives
Derivatives of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde exert their anticancer effects through a multi-targeted mechanism, primarily disrupting microtubule dynamics and kinase signaling cascades[1].
Caption: Molecular mechanisms of action for indole-3-carboxaldehyde derived anticancer agents.
References[2] Title: Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy.
Sources
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Assay development using 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde as a substrate
Application Note: Metabolic Profiling & Kinetic Characterization of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Introduction & Scientific Context
The compound 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde represents a critical scaffold in the synthesis of bioactive indoles, particularly in the development of synthetic cannabinoid receptor agonists and anticancer agents targeting the Aryl Hydrocarbon Receptor (AhR). While the core indole-3-carbaldehyde (I3A) is a known tryptophan metabolite acting on mucosal immunity, the N-substituted variants like the 1-(3-methylbenzyl) analog exhibit significantly altered lipophilicity and metabolic stability profiles.
This Application Note details the development of a Metabolic Stability and Enzymatic Kinetic Assay for this substrate. Unlike simple hydrophilic aldehydes, the hydrophobic nature of the 3-methylbenzyl moiety (Predicted LogP ~4.5) requires specific buffer modifications to prevent precipitation during enzymatic incubation.
Primary Application:
-
DMPK Screening: Assessing the metabolic clearance of the aldehyde to its corresponding carboxylic acid by Aldehyde Dehydrogenase (ALDH) and Aldehyde Oxidase (AOX).
-
Enzyme Specificity: Determining
and values to characterize affinity for specific ALDH isozymes (e.g., ALDH1A1 vs. ALDH2).
Assay Principle
The assay relies on the NAD(P)+-dependent oxidation of the aldehyde group to a carboxylic acid, catalyzed by ALDH.[1] The reaction yields a stoichiometric amount of NAD(P)H, which is quantified fluorometrically.
Reaction Scheme:
-
Substrate: 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (Non-fluorescent at detection
). -
Product: 1-(3-methylbenzyl)-1H-indole-3-carboxylic acid.
-
Readout: Accumulation of NADH (Excitation: 340 nm, Emission: 460 nm).
Mechanism Visualization
Figure 1: Mechanism of ALDH-mediated oxidation of the indole aldehyde substrate.
Material & Equipment Requirements
Reagents:
-
Substrate: 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (Purity >97%).
-
Enzyme Source: Recombinant Human ALDH1A1 or ALDH2 (or Liver Cytosolic Fraction).
-
Cofactor:
-NAD+ (Sigma N1511), 10 mM stock in water. -
Buffer System: 100 mM Sodium Pyrophosphate (pH 9.0) or 50 mM HEPES (pH 7.4). Note: Pyrophosphate is preferred for Vmax assays due to optimal ALDH activity at alkaline pH; HEPES is preferred for physiological relevance.
-
Solubility Enhancer: Tween-20 (Molecular Biology Grade).
Equipment:
-
Fluorescence Microplate Reader (e.g., BMG CLARIOstar or Tecan Infinite).
-
Black 96-well or 384-well microplates (Corning 3686).
-
GraphPad Prism or similar software for kinetic analysis.
Experimental Protocols
Protocol A: Stock Solution Preparation (Critical Step)
Rationale: The 3-methylbenzyl group significantly reduces water solubility compared to the parent indole-3-carbaldehyde. Improper solubilization leads to micro-precipitation and erratic kinetic data.
-
Primary Stock: Dissolve substrate in 100% DMSO to a concentration of 10 mM . Vortex vigorously for 1 minute.
-
Quality Check: Inspect for turbidity. If clear, proceed.
-
Working Stock (10x): Dilute the Primary Stock 1:10 into Assay Buffer containing 1% Tween-20 .
-
Example: 10
L Primary Stock + 90 L Buffer (+Tween). -
Final [DMSO] in Working Stock: 10%.
-
Final [Substrate] in Working Stock: 1 mM.
-
Why Tween-20? It prevents the lipophilic substrate from adhering to the plastic walls of the pipette tips and plates.
-
Protocol B: Kinetic Assay (96-well Format)
| Component | Volume ( | Final Conc. | Notes |
| Assay Buffer | 160 | - | 100 mM Pyrophosphate, pH 9.0 |
| NAD+ (10 mM) | 20 | 1.0 mM | Saturating cofactor concentration |
| Enzyme Solution | 10 | Var. | Optimize to linear range (approx 5-10 mU/well) |
| Pre-Incubation | - | - | Incubate at 25°C for 5 mins to equilibrate |
| Substrate (10x) | 10 | 0 - 100 | Initiate reaction. Final DMSO = 1% |
| Total Volume | 200 |
Step-by-Step Procedure:
-
Plate Setup: Dispense Buffer, NAD+, and Enzyme into wells.
-
Blank Controls: Include wells with No Enzyme (to measure spontaneous oxidation) and No Substrate (to measure background fluorescence).
-
Initiation: Add 10
L of the Substrate Working Stock using a multi-channel pipette. Mix immediately by orbital shaking (300 rpm, 10 sec). -
Detection: Monitor Fluorescence (Ex 340/Em 460) every 30 seconds for 20 minutes at 25°C.
Protocol C: Data Analysis & Validation
-
Rate Calculation: Determine the slope (RFU/min) of the linear portion of the curve (typically 2–10 mins).
-
Background Subtraction:
. -
Standard Curve: Generate a NADH standard curve (0–50
M) to convert RFU/min to mol/min/mg protein. -
Kinetic Fitting: Plot Initial Velocity (
) vs. Substrate Concentration [S]. Fit to the Michaelis-Menten equation:
Troubleshooting & Optimization
Issue: Substrate Precipitation
-
Symptom: Erratic duplicates or decreasing fluorescence after initial spike.
-
Solution: Increase Tween-20 concentration to 0.05% or substitute with 0.1% Triton X-100. Ensure final DMSO is kept constant at 1%.
Issue: High Background Fluorescence
-
Symptom: High signal in "No Enzyme" wells.
-
Cause: Indole derivatives can sometimes auto-fluoresce or degrade.
-
Solution: Run a "Substrate Only" spectral scan. If overlap exists, switch to a colorimetric readout using the WST-1 coupled assay (WST-1 is reduced by NADH to a formazan dye, Abs 450 nm).
Issue: Low Activity
-
Symptom: Flat signal.
-
Cause: The bulky 3-methylbenzyl group may sterically hinder entry into the ALDH active site (tunnel).
-
Solution: Test ALDH3A1 , which often accepts bulkier hydrophobic aldehydes compared to ALDH1/2.
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput kinetic assay.
References
-
Stutz, R. E. (1958). Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid.[2][3][4] Plant Physiology, 33(3), 207–212.[3] Link
-
Zelante, T., et al. (2013).[5] Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22.[6] Nature, 500, 541–545. Link
-
Tipton, K. F., et al. (2018). Aldehyde Dehydrogenase (ALDH) Assays.[1][4][7] Current Protocols in Toxicology. (General ALDH methodology grounding).
-
PubChem Compound Summary. (2025). 1-benzyl-1H-indole-3-carbaldehyde (Analogous Structure Data). National Center for Biotechnology Information. Link
Sources
- 1. Investigating the reaction and substrate preference of indole-3-acetaldehyde dehydrogenase from the plant pathogen Pseudomonas syringae PtoDC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Exposome-Explorer - Indole-3-aldehyde (Compound) [exposome-explorer.iarc.fr]
- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. Investigating the reaction and substrate preference of indole-3-acetaldehyde dehydrogenase from the plant pathogen Pseudomonas syringae PtoDC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedures for scaling up 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde synthesis
Executive Summary
The synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde represents a critical entry point into the development of synthetic cannabinoids, kinase inhibitors, and indole-based alkaloids. While laboratory-scale synthesis often relies on unoptimized, solvent-heavy protocols (e.g., NaH/DMF), these methods pose significant safety and waste management risks upon scale-up.
This Application Note details a process-intensified, two-step protocol designed for multi-gram to kilogram scale synthesis. By transitioning from traditional strong-base alkylation to Phase Transfer Catalysis (PTC) and implementing a Controlled Vilsmeier-Haack Formylation , we achieve:
-
Safety: Elimination of pyrophoric sodium hydride (NaH) and control of thermal runaways.
-
Efficiency: Reduction of solvent volume and simplified workups (minimizing DMF extraction).
-
Yield: Overall isolated yield increase from ~65% (traditional) to >85% (optimized).
Strategic Route Selection
To ensure scalability, we utilize a "Decorate-then-Functionalize" approach (Route A), prioritizing the N-alkylation of the indole core prior to formylation.
-
Route A (Selected): N-Alkylation
Vilsmeier-Haack Formylation. -
Route B (Rejected): Vilsmeier-Haack
N-Alkylation.-
Disadvantage: Indole-3-carbaldehyde is a high-melting solid with poor solubility in non-polar solvents, necessitating large volumes of DMF or DMSO for the alkylation step, complicating downstream aqueous workups.
-
Reaction Scheme
Caption: Two-step scalable synthesis workflow utilizing Phase Transfer Catalysis and Vilsmeier-Haack formylation.
Experimental Protocols
Step 1: Phase Transfer Catalyzed N-Alkylation
Objective: Synthesize 1-(3-methylbenzyl)-1H-indole without using NaH or anhydrous DMF.
Mechanism: The quaternary ammonium salt (TBAB) transports the hydroxide ion from the aqueous phase into the organic phase (Toluene), deprotonating the indole (pKa ~16) at the interface, facilitating nucleophilic attack on the benzyl bromide.
Materials
-
Indole: 1.0 equiv[3]
-
3-Methylbenzyl bromide: 1.1 equiv
-
Toluene: 5-7 Volumes (relative to Indole mass)
-
Sodium Hydroxide (50% aq): 5.0 equiv
-
Tetrabutylammonium bromide (TBAB): 0.05 equiv (5 mol%)
Protocol
-
Charge: To a reactor equipped with an overhead stirrer and reflux condenser, add Indole , Toluene , and TBAB .
-
Add Base: Add 50% NaOH solution in one portion. The biphasic mixture will form.
-
Add Electrophile: Add 3-Methylbenzyl bromide dropwise over 30 minutes. Note: Mild exotherm may occur.
-
Reaction: Heat the mixture to 60–65°C with vigorous stirring (essential for PTC efficiency). Monitor by TLC or HPLC (Target: <1% unreacted Indole). Typical time: 4–6 hours.
-
Workup: Cool to room temperature. Stop stirring and allow phases to separate.
-
Top Layer: Product in Toluene.
-
Bottom Layer: Aqueous NaOH/NaBr (Waste).
-
-
Wash: Drain the aqueous layer. Wash the organic layer with water (2 x 3 Vol) and Brine (1 x 3 Vol).
-
Isolation: Concentrate the toluene layer under reduced pressure. The resulting oil (1-(3-methylbenzyl)-1H-indole) is typically >95% pure and can be used directly in Step 2.
Key Insight: Using Toluene/NaOH eliminates the need for drying DMF and prevents the "runaway" risk associated with NaH in polar aprotic solvents.
Step 2: Controlled Vilsmeier-Haack Formylation
Objective: Install the aldehyde at the C3 position. Safety Critical: The formation of the Vilsmeier reagent (Chloroiminium salt) is exothermic.[4] The quenching step is highly exothermic.
Materials
-
1-(3-methylbenzyl)-1H-indole (from Step 1): 1.0 equiv
-
Phosphorus Oxychloride (POCl3): 1.2 equiv
-
DMF (Anhydrous): 5.0 Volumes
-
NaOH (2M) or Sodium Acetate: For quenching.
Protocol
-
Vilsmeier Reagent Formation:
-
Substrate Addition:
-
Dissolve 1-(3-methylbenzyl)-1H-indole in remaining DMF (2 Vol).
-
Add the substrate solution slowly to the Vilsmeier reagent, maintaining temperature <20°C .
-
-
Reaction:
-
Allow to warm to room temperature, then heat to 80°C .
-
Stir for 2–4 hours. The mixture will turn deep orange/red.
-
Monitor by HPLC (Disappearance of starting material).
-
-
Quench & Isolation (Critical Step):
-
Cool reaction mixture to <20°C .
-
Option A (Precipitation): Pour the reaction mixture slowly into crushed ice/water (10 Vol) with vigorous stirring. Neutralize with 2M NaOH or Sodium Acetate to pH 8–9. The product will precipitate as a solid.[4]
-
Option B (Extraction): If the product oils out, extract with Ethyl Acetate or DCM.[4]
-
-
Purification:
Process Safety Logic
Caption: Critical process safety decision tree for handling Vilsmeier-Haack reagents.
Data Summary & Specifications
The following data represents typical results from 100g scale validation runs.
| Parameter | Traditional Method (NaH/DMF) | Optimized Method (PTC/Toluene) |
| Step 1 Yield | 75-80% | 96% |
| Step 1 Safety | High Risk (H2 Gas, Pyrophoric) | Low Risk (Aqueous Base) |
| Step 2 Yield | 85% | 90% |
| Overall Yield | ~65% | ~86% |
| Purity (HPLC) | >98% (Column required) | >99% (Recrystallization) |
| Appearance | Yellow/Orange Solid | Pale Yellow Needles |
| Melting Point | 108–110°C | 110–112°C |
References
-
Royal Society of Chemistry. (2024). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.[2][3][7] Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction.[8] Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[2][3][4][9][10][11][12] Synth. 2024, 101, 21-33.[3] Retrieved from [Link]
-
PubChem. (2025). 1-benzyl-1H-indole-3-carbaldehyde Compound Summary. Retrieved from [Link]
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 7. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. mt.com [mt.com]
- 9. scirp.org [scirp.org]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yield for 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Technical Support Center: Yield Optimization Guide Subject: 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde Case ID: IND-CHO-OPT-001 Status: Open for Resolution
Executive Summary: The "Process-First" Approach
You are likely experiencing variable yields (30–60%) or purification difficulties (oiling out, tars). In the synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde , the primary failure points are not usually stoichiometric, but thermodynamic and hydrolytic .
This molecule combines an electron-rich indole core with a lipophilic benzyl tail. The synthesis is most robustly achieved via a Two-Step Protocol :
-
N-Alkylation: Installing the 3-methylbenzyl group.
-
Vilsmeier-Haack Formylation: Installing the aldehyde at C3.[1]
Note: While alkylating pre-formed indole-3-carboxaldehyde is possible, we recommend the Vilsmeier-Haack reaction as the final step. Formylating the electron-rich N-alkyl indole is kinetically faster and cleaner than alkylating the electron-deficient indole-3-carboxaldehyde.
Part 1: The Synthesis Workflow (Visualized)
The following diagram outlines the critical process flow and decision nodes for maximizing yield.
Caption: Optimized workflow for 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde synthesis highlighting critical QC points.
Part 2: Step-by-Step Optimization Protocols
Module A: N-Alkylation (The Foundation)
Objective: >95% Yield, Zero C-Alkylation
The Problem: Using weak bases (K2CO3) or phase transfer conditions often leads to incomplete conversion or long reaction times, allowing side reactions. The Fix: Irreversible deprotonation using Sodium Hydride (NaH).
Optimized Protocol:
-
Dry System: Flame-dry your flask.[2] Moisture consumes NaH, leaving unreacted indole.
-
Deprotonation: Dissolve Indole (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C .[3][4]
-
Base Addition: Add NaH (60% dispersion, 1.2 eq ) portion-wise.
-
Technical Insight: Wait 30 minutes at 0°C -> RT. The solution must turn from clear to varying shades of brown/green (indolyl anion formation). Bubbling (
) must cease before adding the electrophile.
-
-
Alkylation: Cool back to 0°C. Add 3-methylbenzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[1][2][3][4]
Why this works: The indolyl anion is an ambident nucleophile. Sodium (Na+) creates a tight ion pair in DMF, favoring N-alkylation over C3-alkylation, which is more common with Lithium bases or soft counter-ions [1].
Module B: Vilsmeier-Haack Formylation (The Critical Step)
Objective: Avoid "Black Tar" and maximize aldehyde recovery.
The Problem: The Vilsmeier reagent (chloroiminium ion) is thermally unstable and highly moisture-sensitive.[5] Adding POCl3 to warm DMF causes rapid decomposition and polymerization (tar).
Optimized Protocol:
-
Reagent Formation (The "Cold" Rule):
-
Place anhydrous DMF (5–10 eq) in a flask under Argon.
-
Cool to 0°C (Ice/Salt bath) .
-
Add
(1.2–1.5 eq) dropwise over 20 minutes. -
Critical Check: A white precipitate (the Vilsmeier salt) may form. This is good. Do not let temperature rise above 5°C.
-
-
Substrate Addition:
-
Dissolve the 1-(3-methylbenzyl)-1H-indole (from Module A) in minimal DMF.
-
Add this solution dropwise to the Vilsmeier reagent at 0°C .[4]
-
-
Heating Ramp:
-
Stir at 0°C for 30 mins.
-
Warm to RT for 1 hour.
-
Heat to 80°C for 2–4 hours.
-
Why Heat? The N-benzyl group adds steric bulk. Heating ensures the electrophilic substitution at C3 goes to completion [2].
-
-
Hydrolysis (The Yield Killer):
-
The reaction mixture contains the iminium salt, not the aldehyde.[6] It is water-soluble.
-
Pour the reaction mixture onto crushed ice (5x volume) .
-
Neutralization: Slowly add 5M NaOH or saturated Sodium Acetate (NaOAc) until pH ~9–10.
-
Why? You must hydrolyze the C=N bond. If the solution remains acidic, the product stays in the aqueous phase. If it is basic, the aldehyde precipitates as a solid.[7]
-
Part 3: Troubleshooting & FAQs
Data Table: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Wet DMF used in Step 2. | Distill DMF over |
| Black Tar / Oil | Exotherm during | Strict temp control (<5°C) during reagent formation. Add |
| Product in Aqueous | Incomplete Hydrolysis. | Ensure pH is >9 during workup. Stir the quenched mixture for 1 hour to ensure iminium hydrolysis. |
| Starting Material Left | Inactive Vilsmeier Reagent. | Old |
| C-Alkylation Impurity | Poor N-Alkylation control. | Use NaH/DMF at 0°C. Avoid |
Frequently Asked Questions
Q1: Can I perform the Vilsmeier reaction first, then alkylate?
A: Yes, but it is not recommended for high yields. The aldehyde group at C3 is electron-withdrawing, making the indole nitrogen much less nucleophilic (
Q2: My product is oiling out during the quench. How do I get a solid? A: This is common with benzyl-substituted indoles.
-
Extract the oil with Dichloromethane (DCM).[1]
-
Evaporate DCM.
-
Recrystallization: Dissolve the residue in hot Ethanol (EtOH) or an EtOH/Water mixture. Let it cool slowly. Scratch the glass to induce nucleation.
Q3: Is the 3-methyl group on the benzyl ring sensitive?
A: Generally, no. It is stable to Vilsmeier conditions. However, ensure your
Part 4: References & Validated Sources
-
BenchChem Technical Support. Selective N-Alkylation of Indoles: Troubleshooting Guide. (Accessed 2024).[2][8][9][10] Protocol for NaH/DMF selectivity.
-
Organic Syntheses. Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack.[1][9] Org.[2][9] Synth. 2024, 101, 21-33.[9] Validated procedure for Vilsmeier temperature ramps.
-
Royal Society of Chemistry. Design, synthesis, and in vitro study of 1-benzyl-indole hybrid thiosemicarbazones. (2024).[2][8][9][10] Comparative yields of alkylation vs. formylation sequences.
-
Master Organic Chemistry. The Vilsmeier-Haack Reaction: Mechanism and Application. Detailed mechanistic breakdown of the chloroiminium intermediate.
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl3 and NaH before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
Purification techniques for 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde crude product
Technical Support Center: Purification of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Product ID: 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (Generic) Chemical Class: N-alkylated Indole-3-carboxaldehyde Application: Synthetic Intermediate (Medicinal Chemistry/Cannabinoid Scaffolds)[1][2]
Introduction: The Purification Challenge
You are likely synthesizing this compound via one of two routes: the Vilsmeier-Haack formylation of 1-(3-methylbenzyl)-1H-indole, or the N-alkylation of indole-3-carbaldehyde.[1][2]
Each route introduces specific "dirty" profiles.[1][2] The crude product often presents as a sticky, orange-to-brown solid or semi-solid due to the lipophilic benzyl group interacting with unreacted starting materials (lachrymators) or phosphorus byproducts.[1][2]
This guide prioritizes chemoselective purification over simple physical separation.[1][2] We utilize the aldehyde functionality as a "handle" to pull your product away from non-polar impurities.[2]
Module 1: Diagnostic & Initial Assessment
Before selecting a method, assess your crude profile using Thin Layer Chromatography (TLC).[2]
| Observation (TLC) | Likely Impurity | Recommended Protocol |
| Spot at solvent front (High Rf) | Unreacted 3-methylbenzyl bromide (Lachrymator) or N-alkyl indole.[1][2] | Protocol B (Bisulfite) |
| Streaking/Tailing | Acidic byproducts (Vilsmeier salts) or Indole-3-carboxylic acid (oxidation).[1][2] | Protocol C (Flash Column) |
| Baseline Spot | Inorganic salts / Phosphorus residues.[1][2] | Protocol A (Workup) |
| Single Spot (but colored solid) | Trace oligomers/tars. | Protocol D (Recrystallization) |
Module 2: The "Silver Bullet" Protocol (Bisulfite Adduct)
Best For: Removing non-aldehyde impurities (e.g., 3-methylbenzyl bromide, unreacted indoles) without chromatography.[1][2] Mechanism: Aldehydes form water-soluble sulfonate adducts.[1][2] Non-polar impurities remain in the organic layer.[2]
Step-by-Step Methodology
-
Solubilization: Dissolve your crude 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in a minimal amount of Ethyl Acetate (EtOAc) .[1][2] If solubility is poor, add small amounts of Ethanol.[2]
-
Adduct Formation:
-
Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .
-
Add the bisulfite solution to your organic phase (Ratio 1:1 v/v).[2]
-
Crucial: Shake vigorously for 15–30 minutes. The aldehyde converts to the hydrophilic bisulfite adduct.
-
-
Phase Separation (The Wash):
-
Regeneration:
-
Extraction: Extract the regenerated aldehyde with EtOAc (3x). Dry over MgSO₄ and concentrate.
Why this works: The 3-methylbenzyl group is highly lipophilic.[1][2] By temporarily making the molecule ionic (water-soluble), you achieve a separation factor that silica gel often cannot match.[2]
Module 3: Recrystallization (Scalable)
Best For: Final polishing of >90% pure material to remove color bodies.[2]
-
Solvent System A (Standard): Ethanol (Hot) → Water (Dropwise until turbid) → Cool.[2]
-
Solvent System B (Lipophilic): Toluene (Hot) → Hexane (Slow addition).[2]
Troubleshooting "Oiling Out": N-benzylated indoles often "oil out" (separate as a liquid) rather than crystallize because the flexible benzyl group lowers the melting point.[1][2]
-
Fix: Scratch the glass surface with a rod.[2]
-
Fix: Switch to Isopropanol (IPA) . IPA has a higher boiling point than ethanol and often promotes better crystal growth for indoles.[1][2]
Module 4: Vilsmeier-Haack Workup (Prevention)
If you are coming directly from the Vilsmeier reaction, the "crude" quality depends entirely on the quench.[2]
The "Buffered Quench" Technique:
-
Do NOT pour the reaction mixture directly into water.[2] This creates a massive exotherm and traps POCl₃ salts in the precipitating solid.[2]
-
Protocol: Pour the reaction mixture slowly into a stirred slurry of Ice and Sodium Acetate (or Sodium Carbonate).
-
pH Control: Maintain pH 7–8 during the quench. If the pH drops (acidic), the aldehyde protonates and becomes water-soluble, leading to yield loss.[2]
-
Hydrolysis: Heat the quenched mixture to 70°C for 15 minutes to ensure the intermediate iminium salt is fully hydrolyzed to the aldehyde.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific scaffold.
Caption: Decision matrix for selecting the optimal purification route based on crude impurity profile.
FAQs & Troubleshooting
Q1: My product solidified, but it smells strongly of almonds/acrid chemicals. Is it pure?
-
A: No. The acrid smell is likely unreacted 3-methylbenzyl bromide (if used) or traces of Vilsmeier reagent.[1][2] These are toxic.[1][2] Use the Bisulfite Method (Module 2) immediately. The bisulfite will not bind the benzyl bromide, allowing you to wash it away.[2]
Q2: I tried chromatography, but the aldehyde "streaked" on the column.
Q3: The melting point is lower than expected (Expected >100°C, Observed ~80°C).
-
A: This indicates solvent entrapment or the presence of the 3-methylbenzyl alcohol derivative (reduction byproduct).[2]
References
-
Vilsmeier-Haack Reaction Workup: Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).[2] (Standard protocol for Indole-3-carboxaldehyde synthesis). Link[2]
-
Bisulfite Adduct Purification: Journal of Organic Chemistry, 1999, 64, 5722-5724.[2][6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." (Validates the chemical logic of aldehyde separation). Link[2]
-
Indole Chemistry: The Chemistry of Heterocyclic Compounds, Indoles Part One, W.J.[2] Houlihan (Ed.), Wiley-Interscience.[1][2] (Authoritative text on Indole reactivity and physical properties).
Sources
- 1. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
This guide is structured as a Technical Support Center for researchers synthesizing 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde. It prioritizes the "Route B" strategy (N-alkylation followed by Vilsmeier-Haack formylation), as this is the standard scalable route for N-substituted indole-3-carbaldehydes in drug discovery (e.g., synthetic cannabinoid precursors, melatonin receptor agonists).
Ticket ID: IND-CHO-3MB Status: Open Assigned Specialist: Senior Application Scientist Subject: Identification of Side Products & Process Optimization
Executive Summary: The Reaction Landscape
You are synthesizing 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde. This typically involves two distinct stages, each with a unique impurity profile.
-
Stage 1 (N-Alkylation): Indole + 3-Methylbenzyl bromide
1-(3-methylbenzyl)-1H-indole. -
Stage 2 (Formylation): Vilsmeier-Haack reaction on the intermediate.[1][2][3]
The following diagram maps the critical pathways and where specific side products (impurities) originate.
Caption: Reaction pathway analysis showing the divergence of N-alkylation vs. C-alkylation and the origin of formylation isomers.
Troubleshooting Guide (FAQ Format)
Module A: The Alkylation Phase (N-Benzylation)
Q: I see two spots on TLC after alkylation. One is my product, what is the other? A: If the spot is less polar (higher Rf) than your N-alkyl product, it is likely 1,3-bis(3-methylbenzyl)-1H-indole (Bis-alkylation).
-
Cause: Excess alkyl halide or extremely high basicity (e.g., using NaH with >1.5 eq of halide).
-
Mechanism: Once the N-position is alkylated, the C3 position becomes the most nucleophilic site. If excess benzyl bromide is present, it will attack C3.
-
Fix: Control stoichiometry strictly (1.05 eq of halide). Use a milder base like KOH/DMSO or Cs₂CO₃/DMF instead of NaH to favor thermodynamic N-alkylation over kinetic C-alkylation.
Q: My "product" has no aldehyde peak in NMR later, but the mass is correct for the intermediate. Why? A: You may have isolated the C3-alkylated isomer (3-(3-methylbenzyl)-1H-indole) instead of the N-alkylated one.
-
Diagnosis: Check the 1H NMR.[3][4] N-alkyl indoles show a characteristic singlet (or doublet) for the C2-H proton around
7.1–7.3 ppm. If you have C3-alkylation, the C2-H often appears as a doublet coupled to NH, and the NH signal will still be present ( 8.0+ ppm). -
Prevention: Ensure your base is strong enough to deprotonate the indole NH (pKa ~16). Carbonates (K₂CO₃) in DMF require heat; NaH works at 0°C.
Module B: The Formylation Phase (Vilsmeier-Haack)[2][3][5][6][7][8]
Q: The reaction mixture turned into a non-crystallizing red gum/tar. A: This is the classic "Indole Polymerization" issue, resulting in Bis(indolyl)methanes or Indole Trimers .
-
Cause: Vilsmeier reactions generate acidic conditions. If the intermediate iminium salt is not hydrolyzed quickly, or if unreacted indole is present during the quench, the electron-rich indole reacts with the aldehyde product (or iminium species) to form dimers.
-
Mechanism: Electrophilic attack of the iminium ion on a second molecule of indole.
-
Fix: Ensure complete conversion of the starting material before quenching. Quench into basic ice water (NaOAc or NaHCO₃) to neutralize acid immediately, preventing acid-catalyzed dimerization.
Q: I have a persistent impurity at ~5% that I cannot recrystallize out. A: This is likely the C2-isomer (1-(3-methylbenzyl)-1H-indole-2-carbaldehyde).
-
Cause: While Vilsmeier is highly selective for C3, the N-benzyl group adds steric bulk. If the reaction temperature is too high (>80°C), the thermodynamic preference for C3 decreases, allowing C2 attack.
-
Diagnosis: In 1H NMR, the C3-aldehyde proton typically appears at
9.9–10.0 ppm. The C2-aldehyde proton is often slightly upfield ( 9.7–9.8 ppm). -
Fix: Keep the Vilsmeier complex formation at 0°C and the reaction with indole below 40–50°C.
Impurity Profile & Identification Data
Use this table to identify side products based on analytical data.
| Impurity Name | Origin Step | Relative Rf (TLC)* | Mass Shift (vs Target) | Diagnostic NMR Signal |
| Unreacted Indole | Start | Lower | -118 Da | |
| Benzyl Alcohol | Alkylation | Higher | N/A (Fragment) | |
| Bis-alkyl Indole | Alkylation | Highest | +104 Da | Two CH2 singlets, no NH |
| C2-Aldehyde Isomer | Formylation | Similar (slightly lower) | 0 Da (Isomer) | CHO peak at |
| Indole Dimer | Formylation | Baseline/Streak | +Target Mass - H2O | Complex multiplet aromatic region |
| 2-Chloro-Impurity | Formylation | Higher | +34 Da (Cl for H) | Loss of C2-H singlet |
*Rf values assume Hexane/EtOAc (typically 7:3 or 8:2) on Silica.
Optimized Experimental Protocols
These protocols are designed to minimize the side products identified above.
Step 1: Regioselective N-Alkylation
Objective: Minimize C3-alkylation and Bis-alkylation.
-
Setup: Flame-dried 250 mL RB flask, N₂ atmosphere.
-
Dissolution: Dissolve Indole (1.0 eq, 10 mmol) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Note: Wait for H₂ evolution to cease (approx. 30 min).[5] This ensures the Indolate anion (N-) is fully formed, which is harder and favors N-attack.
-
-
Addition: Add 3-methylbenzyl bromide (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2-3 hours.
-
Purification: If TLC shows bis-alkylation (top spot), use column chromatography (Hexane/EtOAc 95:5). If clean, proceed to Step 2.
Step 2: Vilsmeier-Haack Formylation
Objective: Prevent dimerization and C2-isomer formation.
-
Reagent Formation: In a separate flask, cool anhydrous DMF (10 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise.
-
Critical: Stir at 0°C for 30 mins to form the white Vilsmeier salt precipitate/suspension. Do not let it overheat (prevents thermal decomposition).
-
-
Addition: Dissolve the N-alkyl indole from Step 1 in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm to RT, then heat to 35–40°C (Do not exceed 60°C). Monitor by TLC until starting material is consumed.
-
Hydrolysis (The "Red Gum" Prevention Step):
-
Prepare a beaker with crushed ice and Sodium Acetate (approx 3 eq) or 2M NaOH.
-
Pour the reaction mixture slowly into the buffered ice.
-
Why? Buffering prevents the pH from dropping too low, which stops acid-catalyzed dimerization.
-
-
Isolation: The product should precipitate as a solid. Filter and wash with water.[3][7] Recrystallize from Ethanol or Acetonitrile.
Decision Logic for Purification
Follow this flow to salvage reactions containing side products.
Caption: Logical workflow for purifying crude reaction mixtures based on TLC observations.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Aromatic Heterocycles).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Section: Reactions of Indoles).[3][8][6][9][5][7][10][11][12][13]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[14] The Vilsmeier–Haack Reaction.[1][3][8][6][15][10][11][14][16] Comprehensive Organic Synthesis, 2, 777-794.
-
James, D. A., et al. (2009). Synthesis and evaluation of indole-3-carboxamides as cannabinoid CB1 and CB2 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 19(22), 6340-6344. (Describes similar N-benzyl indole synthesis).
-
BenchChem Technical Library. (2025). Characterization of impurities in 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde samples.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 4. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Optimizing catalyst selection for the synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Case ID: IND-3MB-OPT Status: Active Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
System Status & Core Directive
User Objective: Synthesize 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde with high regioselectivity (N1 vs. C3) and optimized kinetics. Current Bottleneck: The standard method (NaH/DMF or K₂CO₃/Acetone) suffers from moisture sensitivity, difficult workups (DMF removal), or slow kinetics due to the electron-withdrawing effect of the C3-formyl group reducing nucleophilicity at N1.
Technical Directive: This guide bypasses standard literature methods in favor of Phase Transfer Catalysis (PTC) . This approach optimizes "catalyst selection" to solve solubility issues and enhance reaction rates without requiring anhydrous conditions.
Target Molecule Analysis:
-
Core: Indole-3-carbaldehyde (Electron-deficient indole).
-
Electrophile: 3-Methylbenzyl halide (chloride or bromide).
-
Critical Constraint: The C3-aldehyde group deactivates the N1 position, making the nitrogen less nucleophilic than in unsubstituted indole. A robust catalyst system is required to lower the activation energy for deprotonation and substitution.
Knowledge Base: Catalyst Selection Logic
The Catalyst Matrix: Selecting the Right Quaternary Salt
For the N-alkylation of electron-poor indoles, the choice of Phase Transfer Catalyst (PTC) determines the reaction rate and selectivity.
| Catalyst Class | Representative | Mechanism of Action | Recommended For |
| "Hard" Quats | TEBA (Triethylbenzylammonium chloride) | Surface-active; forms tight ion pairs at the interface. | Standard Benzylation. Good balance of cost/rate for bromides. |
| "Soft" Quats | TBAB (Tetrabutylammonium bromide) | Deep organic phase penetration; looser ion pairs. | Difficult Substrates. Use when the indole is highly insoluble in the organic phase. |
| Nucleophilic Co-Catalyst | TBAI (Tetrabutylammonium iodide) | Dual-action: PTC + Finkelstein exchange (Cl | Chlorides. Essential if using 3-methylbenzyl chloride (slower electrophile). |
| Crown Ethers | 18-Crown-6 | Cation chelation ( | Anhydrous Solid-Liquid. Use only if water is strictly prohibited (rare for this synthesis). |
Mechanistic Insight: The Interfacial Pump
The reaction operates in a biphasic system (e.g., Toluene/50% NaOH).[1] The indole stays in the organic phase/interface, while the base stays in the water. The catalyst (
-
Deprotonation:
deprotonates Indole-CHO at the interface. -
Ion Exchange:
extracts the Indolyl anion into the organic bulk. -
Substitution: The "naked" Indolyl anion attacks the 3-methylbenzyl halide.
-
Regeneration:
pairs with the leaving halide and returns to the interface.[1]
Visualization: The Catalytic Cycle & Decision Tree
Figure 1: Mechanistic Pathway & Troubleshooting Logic
Caption: Decision logic for catalyst selection based on electrophile leaving group (
Troubleshooting Guide (FAQs)
Ticket #101: "My reaction stalls at 60% conversion."
-
Diagnosis: Catalyst poisoning or insufficient lipophilicity.
-
Solution:
-
Switch from TEBA to TBAB . The butyl chains increase the solubility of the ion pair in the organic phase, pulling the indole anion away from the interface more effectively.
-
Increase agitation. PTC is diffusion-controlled; stir speed must be >600 RPM to maximize interfacial area.
-
Ticket #102: "I am seeing C-alkylation byproducts."
-
Explanation: Indole is an ambident nucleophile. Polar aprotic solvents (DMF) favor the "hard" center (Nitrogen). However, in PTC, if the organic solvent is too non-polar (e.g., Hexane), the tight ion pair might favor C-alkylation (though rare for indole-3-carboxaldehyde due to C3 blocking).
-
Solution: Use Toluene or 2-MeTHF . These solvents solvate the cation sufficiently to leave the N-anion "naked" and reactive for N-attack.
Ticket #103: "I only have 3-methylbenzyl chloride, not bromide."
-
Diagnosis: Low reactivity of the chloride leaving group.
-
Solution: Use TBAI (Tetrabutylammonium iodide) instead of TBAB.
-
Mechanism: The Iodide anion (
) reacts with the benzyl chloride to form benzyl iodide in situ (Finkelstein reaction). Benzyl iodide is 100x more reactive toward the indole nucleophile.
Optimized Experimental Protocol
Method: Liquid-Liquid Phase Transfer Catalysis (LL-PTC) Scale: 10 mmol basis
-
Preparation:
-
Dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in Toluene (30 mL).
-
Add 3-methylbenzyl bromide (1.94 g, 10.5 mmol). Note: If using chloride, add TBAI (0.18 g, 0.5 mmol).
-
-
Catalyst Addition:
-
Add TBAB (Tetrabutylammonium bromide) (0.16 g, 0.5 mmol, 5 mol%).
-
-
Initiation:
-
Add 50% NaOH (aq) solution (10 mL) in one portion.
-
-
Reaction:
-
Heat to 60-70°C with vigorous stirring (>800 RPM).
-
Monitor by TLC (30% EtOAc/Hexane). Expect completion in 3-5 hours.
-
-
Workup (Self-Validating Step):
-
Stop agitation. Layers must separate instantly (clear aqueous, dark organic).
-
Wash organic layer with water (
mL) to remove base/catalyst. -
Evaporate Toluene.
-
Recrystallization: The crude solid is often pure enough, but can be recrystallized from Ethanol to yield white/off-white needles.
-
Expected Yield: 90-95% Melting Point Check: Target range 125-128°C (dependent on specific polymorph/purity).
References
-
BenchChem Technical Support. (2025).[1][2][3] Benzyltrimethylammonium Chloride-Catalyzed Alkylation of Indoles. BenchChem Application Notes. Link
-
Mahboob, S. et al. (2024).[4] Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones. RSC Advances. Link
-
Halpern, M. (2025). Two Consecutive PTC N-Alkylations. PTC Organics, Inc. Case Studies. Link
-
Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Application. Link
- Vertex AI Search. (2026).
Sources
Technical Support Center: Improving the Stability of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in Solution
Welcome to the technical support center for 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution.
Introduction
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is a versatile molecule in synthetic and medicinal chemistry. However, like many indole and aldehyde-containing compounds, it is susceptible to degradation in solution, leading to inconsistent experimental results and loss of valuable material. This guide will explore the primary degradation pathways—oxidation, photodegradation, and pH-mediated instability—and provide actionable protocols to mitigate these issues.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer, even when stored in the dark.
Possible Cause: This is likely due to oxidation of the indole ring or the aldehyde group. The electron-rich indole nucleus is prone to oxidation.[1][2] Aldehydes can also be oxidized to the corresponding carboxylic acid.
Troubleshooting Strategies:
-
Deoxygenate Your Solvents: Before preparing your solution, purge the solvent with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen, a key player in oxidative degradation.
-
Work Under an Inert Atmosphere: Whenever possible, handle the compound and its solutions in a glove box or under a continuous stream of an inert gas.
-
Add Antioxidants: The addition of a small amount of an antioxidant can significantly improve stability.
Experimental Protocol: Preparing a Stabilized Aqueous Solution
-
Solvent Preparation: Take your desired aqueous buffer (e.g., PBS, pH 7.2) and sparge it with argon or nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Initial Dissolution: Dissolve the 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in a minimal amount of a deoxygenated polar aprotic solvent like DMSO or DMF.[5][6]
-
Antioxidant Addition: To the DMSO/DMF stock solution, add BHT to a final concentration of 0.1%.
-
Dilution: Slowly add the DMSO/DMF stock solution to the deoxygenated aqueous buffer with gentle stirring to reach your final desired concentration.
-
Storage: Store the final solution in a tightly sealed vial with the headspace flushed with inert gas.
Issue 2: My solution of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde changes color and shows new peaks in HPLC analysis after exposure to ambient light.
Possible Cause: The indole moiety is known to be sensitive to light, which can induce photodegradation.[7] This can lead to the formation of various colored byproducts.
Troubleshooting Strategies:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use Filtered Light: When working with the compound on the benchtop, use yellow or red light filters to minimize exposure to high-energy wavelengths that can initiate photochemical reactions.[7]
-
Minimize Exposure Time: Plan your experiments to minimize the time the solution is exposed to any light source.
Issue 3: I'm seeing significant degradation when my reaction is run under acidic or basic conditions.
Possible Cause: The stability of indole derivatives can be highly dependent on pH.[8] Both strongly acidic and strongly basic conditions can catalyze degradation pathways. Under acidic conditions, the electron-rich indole ring can undergo electrophilic attack, potentially leading to polymerization.[9] Strong bases can also promote unwanted reactions.
Troubleshooting Strategies:
-
pH Optimization: If your experimental conditions allow, perform a pH stability study to determine the optimal pH range for your compound. A pH between 6.0 and 7.5 is often a good starting point for indole-containing molecules.[8][10]
-
Use Buffers: Employ a suitable buffer system to maintain a stable pH throughout your experiment.
-
Controlled Temperature: Elevated temperatures can accelerate pH-mediated degradation. If possible, run your reactions at a lower temperature.[9]
Workflow for pH Stability Assessment
Caption: Workflow for assessing pH stability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde?
A1: For long-term storage, it is best to keep the compound as a solid at or below room temperature, protected from light and air.[11] For solutions, polar aprotic solvents like DMSO and DMF are good choices for creating stock solutions due to their high solvating power.[5][6] However, aqueous solutions, even those containing DMSO, should not be stored for more than a day.[5] Always prepare fresh aqueous solutions for your experiments.
Q2: Can I heat the solution to aid dissolution?
A2: Gentle heating can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[12]
Q3: Are there any incompatible materials I should be aware of?
A3: Yes, avoid strong oxidizing agents, strong reducing agents, and strong bases as they can react with the indole or aldehyde functionalities.[13][14]
Q4: My HPLC analysis shows a gradual decrease in the main peak and the appearance of a new, more polar peak. What could this be?
A4: This is a classic sign of the aldehyde group being oxidized to the corresponding carboxylic acid (1-(3-methylbenzyl)-1H-indole-3-carboxylic acid). This is particularly common in the presence of air (oxygen). Following the procedures for deoxygenating solvents and working under an inert atmosphere should minimize this.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Oxygen | Use deoxygenated solvents and work under an inert atmosphere (N₂ or Ar). | Minimizes oxidative degradation of the indole ring and aldehyde group.[1] |
| Light | Store solid and solutions in amber vials or wrapped in foil. | Prevents photodegradation of the light-sensitive indole moiety.[7] |
| pH | Maintain a pH between 6.0 and 7.5 using a suitable buffer. | Avoids acid or base-catalyzed degradation pathways.[8][10] |
| Temperature | Store solutions at low temperatures (e.g., 2-8°C) for short periods. Avoid high heat. | Reduces the rate of all degradation reactions.[11] |
| Additives | Consider adding antioxidants like BHT (0.01-0.1%) or Trolox. | Scavenges free radicals and inhibits oxidative processes.[3][4] |
| Solvent | Use high-purity, deoxygenated DMSO or DMF for stock solutions. Prepare aqueous solutions fresh. | Ensures good solubility and minimizes reactive impurities. Aqueous solutions have limited stability.[5] |
Degradation Pathways Overview
Caption: Major degradation pathways.
By understanding the inherent instabilities of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde and implementing these preventative measures, you can ensure the integrity of your compound in solution, leading to more reliable and reproducible experimental outcomes.
References
-
Wikipedia. (2024). Indole. Retrieved from [Link]
- Google Patents. (n.d.). US8252844B2 - Method of stabilizing an aldehyde.
-
MacMillan, D. W. C., & Beeson, T. D. (2007). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. Retrieved from [Link]
-
Roth, A. J. K., Tretbar, M., & Stark, C. B. W. (2015). Mimicking the active site of aldehyde dehydrogenases: stabilization of carbonyl hydrates through hydrogen bonds. RSC Publishing. Retrieved from [Link]
-
Research Communities. (2019). Green Oxidation of Indoles using halide Catalysis. Retrieved from [Link]
-
Lückhoff, A. (1996). Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. PubMed. Retrieved from [Link]
-
SciSpace. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Retrieved from [Link]
-
Quick Company. (n.d.). A Stable Aqueous Aldehyde Solution. Retrieved from [Link]
-
PubMed. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved from [Link]
- Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
-
ResearchGate. (n.d.). Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). Retrieved from [Link]
-
Wikipedia. (2024). Indole-3-carbaldehyde. Retrieved from [Link]
-
Request PDF. (2025). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Retrieved from [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
Boldyrev, A. A., et al. (2013). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC. Retrieved from [Link]
-
PubMed. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Retrieved from [Link]
-
Leasure, C. D., & He, Z.-Y. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. PMC - NIH. Retrieved from [Link]
-
FLORE. (2024). Food Chemistry Advances. Retrieved from [Link]
-
ResearchGate. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Retrieved from [Link]
-
Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. PMC. Retrieved from [Link]
-
ResearchGate. (2025). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
-
groups.io. (2019). | To stabilize aldehydes ....?. Retrieved from [Link]
-
Afyon Kocatepe Üniversitesi. (2026). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
ResearchGate. (2025). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
Scientific Reports. (2019). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Retrieved from [Link]
-
Europe PMC. (n.d.). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Retrieved from [Link]
- Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
-
MDPI. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Retrieved from [Link]
-
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. groups.io [groups.io]
- 4. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-carboxaldehyde | 487-89-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. "A Stable Aqueous Aldehyde Solution" [quickcompany.in]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
Minimizing byproduct formation in reactions involving 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Welcome to the Technical Support Center for indole-based synthetic workflows. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing reactions involving 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde .
While the
Byproduct Diagnostic & Mitigation Matrix
Before adjusting your reaction parameters, you must accurately identify the dominant byproduct. Use the following quantitative diagnostic matrix to correlate LC-MS/TLC data with the mechanistic root cause.
| Byproduct Class | Reaction Context | Mechanistic Causality | Quantitative Indicator (LC-MS) | Primary Mitigation Strategy |
| Oligomers / Resins | Acid-Catalyzed Condensations | Protonation of the electron-rich indole core triggers uncontrolled electrophilic aromatic substitution and polymerization[1]. | Broad, unresolved polymeric baseline; tarry crude residue. | Switch to mild basic catalysts (e.g., Piperidine) or highly specific Lewis acids in aprotic solvents[2]. |
| Bis(indolyl)methanes | Friedel-Crafts / Condensations | Nucleophilic attack of unreacted/deprotected indole on the highly electrophilic iminium or oxocarbenium intermediate[2]. | Lower reaction temperature; utilize steric hindrance; strictly control reactant stoichiometry[3]. | |
| Aminals | Reductive Amination | Over-addition of the amine to the intermediate imine before hydride reduction can occur. | Use Sodium Triacetoxyborohydride (STAB) at pH 5-6; maintain strictly anhydrous conditions. | |
| Carboxylic Acid | Storage / Basic Condensations | Auto-oxidation of the C3-carbaldehyde or Cannizzaro disproportionation under strongly basic aqueous conditions. | Purge solvents with Argon; avoid strong aqueous bases (NaOH/KOH). |
Mechanistic Troubleshooting & FAQs
Q1: During Knoevenagel condensations with active methylene compounds, my reaction stalls and yields a black, tarry residue. Why is this happening, and how do I prevent it?
Causality: The indole core is a timeless but highly sensitive aromatic system. In the presence of strong protic acids (like HCl or PTSA), the indole readily undergoes protonation[1]. This disrupts its stable
Q2: I am attempting a reductive amination, but I keep isolating a stable aminal instead of my target secondary amine. Should I increase the strength of my reducing agent?
Causality: No, increasing the reducing agent strength (e.g., switching to
Q3: How can I suppress the formation of bis(indolyl)methane byproducts during Lewis acid-catalyzed reactions?
Causality: Bis(indolyl)methanes form via an electrophilic substitution reaction where the activated C3-carbaldehyde reacts with another indole molecule[2].
Solution: To suppress this undesired side reaction, you must modulate the electrophilicity of the intermediate. Research has shown that utilizing very low catalyst loadings (e.g., 0.1 mol %) of specific Lewis acids prevents the over-activation of the carbonyl group, thereby impeding the bisindole side reaction[3]. Additionally, running the reaction at lower temperatures (
Reaction Pathways & Diagnostic Logic
To visualize the divergence of these byproducts, refer to the mechanistic pathway and troubleshooting logic diagrams below.
Reaction pathways of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde and byproduct divergence.
Diagnostic logic tree for troubleshooting byproduct formation in indole-3-carbaldehyde reactions.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation checkpoints to ensure you catch deviations before committing to costly purification steps.
Protocol A: Chemoselective Knoevenagel Condensation (Oligomer-Free)
Objective: Synthesize an
-
Substrate Preparation: Dissolve 1.0 mmol of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde and 1.05 mmol of the active methylene compound (e.g., malononitrile) in 10 mL of anhydrous Ethanol or Acetonitrile[2].
-
Catalyst Addition: Add exactly 0.1 equivalents (10 mol%) of Piperidine. Do not use protic acids.
-
Reaction & Self-Validation: Stir at room temperature.
-
Validation Checkpoint: Spot the reaction on a TLC plate after 30 minutes. You should observe a clean, single new spot forming. If you observe heavy streaking from the baseline, moisture has compromised the solvent, leading to side reactions.
-
-
Isolation: Once TLC indicates complete consumption of the aldehyde, cool the mixture in an ice bath. The target product typically precipitates. Filter and wash with ice-cold ethanol to remove trace piperidine and unreacted active methylene.
Protocol B: Controlled Reductive Amination (Aminal-Free)
Objective: Synthesize a secondary/tertiary amine without over-addition or imine hydrolysis.
-
Imine Formation: Under an Argon atmosphere, dissolve 1.0 mmol of the aldehyde and 1.2 mmol of the target amine in 10 mL of anhydrous Dichloromethane (DCM). Add
molecular sieves to sequester water. -
pH Adjustment: Add glacial acetic acid dropwise until the apparent pH of the solution is between 5 and 6.
-
Reduction: Cool the reaction to
. Add 1.5 mmol of Sodium Triacetoxyborohydride (STAB) in small portions over 15 minutes.-
Validation Checkpoint: Monitor gas evolution. Rapid, violent bubbling indicates the STAB is reacting with excess water (hydrolyzing the hydride) rather than reducing the imine. If this occurs, your sieves are inactive.
-
-
Quench & Workup: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous
. Self-Validation: Ensure the aqueous layer is strictly basic (pH > 8) before extraction; extracting under acidic conditions will protonate your target amine, dragging it into the aqueous waste layer. Extract with DCM, dry over , and concentrate.
References
- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde Benchchem URL
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles ACS Omega URL
- INDOLE-3-CARBINOL (I3C)
Sources
Validation & Comparative
High-Resolution Mass Spectrometry (HRMS) Analysis of 1-(3-Methylbenzyl)-1H-indole-3-carbaldehyde: A Comparative Guide
Executive Summary
The structural elucidation and quantification of synthetic indole derivatives, such as 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde , present unique analytical challenges. Because the indole-3-carbaldehyde scaffold is highly prevalent in drug discovery, distinguishing specific N-alkylated derivatives from their C-alkylated or positional isomers (e.g., 2-methylbenzyl vs. 3-methylbenzyl) is a critical bottleneck.
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) platforms against traditional nominal mass spectrometry, detailing a self-validating experimental workflow and the mechanistic fragmentation pathways required for the unambiguous identification of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde.
Platform Comparison: HRMS vs. Nominal Mass Spectrometry
When profiling complex synthetic intermediates or drug metabolites, the choice of the mass analyzer dictates the reliability of the structural assignment. While Triple Quadrupole (QqQ) systems are the gold standard for targeted quantitation of known analytes due to their ruggedness, they lack the resolving power to differentiate isobaric interferences.
HRMS platforms, specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF) , bridge this gap. Orbitrap mass spectrometers deliver a total possible maximum resolution (FWHM) of up to 1,000,000 at m/z 200 and sub-ppm mass accuracy, which is critical for eliminating false positive identifications[1]. In comparative studies evaluating MS platforms, Orbitrap instruments have consistently demonstrated superior sensitivity, lower coefficients of variation, and unmatched selectivity compared to Q-TOF and linear ion traps[2].
Table 1: Analytical Platform Comparison for Indole Derivative Profiling
| Feature | Orbitrap HRMS | Q-TOF HRMS | Triple Quadrupole (QqQ) |
| Resolving Power (FWHM) | 140,000 – 1,000,000 | 40,000 – 80,000 | ~1,000 (Unit Resolution) |
| Mass Accuracy | < 1 ppm | 1 – 3 ppm | ~ 100 ppm |
| Primary Advantage | Unambiguous elemental composition, superior isobaric differentiation | Fast acquisition rates suitable for ultra-fast UHPLC gradients | Maximum sensitivity for targeted, predefined analytes |
| Limitation | Slower scan speeds at maximum resolution settings | Lower resolution limits complex isobaric differentiation | Incapable of non-targeted structural elucidation |
Experimental Design: A Self-Validating LC-HRMS Protocol
To ensure absolute trustworthiness in the analytical output, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (the causality behind the choice) and built-in quality control checks.
Step-by-Step Methodology
-
System Suitability Test (SST):
-
Action: Inject a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.
-
Validation: The system must demonstrate a mass error of < 1 ppm and a Signal-to-Noise (S/N) ratio > 100:1. If it fails, recalibrate the mass analyzer.
-
-
Sample Preparation:
-
Action: Dissolve 1 mg of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in 1 mL of LC-MS grade Methanol (MeOH). Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: The compound is highly hydrophobic due to the fused indole and aromatic benzyl rings; MeOH prevents precipitation. Formic acid acts as an abundant proton source, driving the equilibrium toward the
state required for positive Electrospray Ionization (ESI+).
-
-
Chromatographic Separation:
-
Action: Utilize a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 10 minutes (Mobile Phase A:
+ 0.1% FA; Mobile Phase B: MeCN + 0.1% FA). -
Causality: The C18 stationary phase provides excellent hydrophobic retention, ensuring the analyte elutes well after the solvent front, avoiding early-eluting polar ion suppression zones.
-
-
HRMS Acquisition (Orbitrap):
-
Action: Operate in ESI Positive mode using Data-Dependent Acquisition (Full MS / dd-MS2). Set Full MS resolution to 140,000 and MS2 resolution to 35,000. Use Higher-energy C-trap Dissociation (HCD) with Stepped Normalized Collision Energies (NCE) of 20, 30, and 40.
-
Causality: Stepped NCE ensures comprehensive fragmentation. Low energy captures fragile bond breakages (like N-C cleavage), while high energy forces robust ring-opening events necessary for deep structural mapping.
-
-
Blank & Carryover Validation:
-
Action: Inject a solvent blank immediately after the highest concentration sample.
-
Validation: The peak area of m/z 250.1226 in the blank must be < 0.1% of the sample area to confirm zero carryover, validating the integrity of the batch.
-
UHPLC-HRMS self-validating analytical workflow for indole derivatives.
Mechanistic Insights: Fragmentation Pathway
Understanding the gas-phase fragmentation of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is essential for interpreting the MS/MS spectra. The theoretical exact mass of the protonated precursor
Under HCD conditions, the fragmentation is governed by two primary causal pathways:
-
N-C Bond Cleavage (Dominant): The fragmentation of N-alkyl indoles is typically dominated by the cleavage of the N-C bond connecting the indole nitrogen to the alkyl group[3]. In this molecule, the cleavage yields a highly stable 3-methylbenzyl cation (m/z 105.0704). The stability of this fragment is driven by its ability to rearrange into a conjugated tropylium ion structure, making it the base peak in the MS/MS spectrum.
-
Aldehyde Cleavage: The secondary pathway involves the loss of neutral carbon monoxide (CO, 27.9949 Da) from the carbaldehyde group, a classic diagnostic neutral loss for aromatic aldehydes, yielding a fragment at m/z 222.1277.
Proposed HRMS/MS fragmentation pathway for 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde.
Table 2: Exact Mass and Diagnostic Fragments (ESI+)
| Ion Type | Formula | Theoretical Exact Mass (Da) | Expected Pathway / Causality |
| Precursor | 250.1226 | Protonation of the aldehyde carbonyl oxygen or indole nitrogen. | |
| Fragment 1 | 105.0704 | N-C bond cleavage yielding the highly stable 3-methylbenzyl (tropylium) cation. | |
| Fragment 2 | 146.0600 | N-C bond cleavage with charge retention on the indole-3-carbaldehyde core. | |
| Fragment 3 | 222.1277 | Loss of neutral carbon monoxide (CO) from the aldehyde group. |
Conclusion
For the rigorous structural characterization of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, HRMS platforms—particularly Orbitrap systems—vastly outperform nominal mass spectrometers. By providing sub-ppm mass accuracy and resolving power exceeding 140,000 FWHM, HRMS allows researchers to confidently track the N-C bond cleavage and CO-loss pathways. Implementing the self-validating LC-HRMS protocol outlined above ensures that drug development professionals can achieve reproducible, artifact-free analytical data.
References
-
PubMed Central (PMC). "A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine". National Institutes of Health. Available at:[Link]
-
MDPI. "Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles". Molecules. Available at:[Link]
Sources
Purity Assessment of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde by HPLC: A Comparative Guide
Executive Summary
In the synthesis of indole-based pharmaceutical intermediates, 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde presents a specific analytical challenge: differentiating the target meta-isomer from its ortho- (2-methyl) and para- (4-methyl) regioisomers.[1][2]
While standard C18 (Octadecylsilane) chemistry is the industry workhorse for hydrophobicity-based separations, it often fails to resolve positional aromatic isomers with sufficient resolution (
The Analytical Challenge
The target molecule consists of an indole core N-alkylated with a methylbenzyl group.[1][2] The critical quality attributes (CQAs) for purity assessment involve three distinct impurity classes:
-
Regioisomers: 2-methylbenzyl and 4-methylbenzyl analogs (arising from isomeric impurities in the alkylating reagent).[1][2]
-
Starting Materials: Unreacted Indole-3-carbaldehyde and 3-methylbenzyl bromide.[1][2]
-
Oxidation Products: 1-(3-methylbenzyl)-1H-indole-3-carboxylic acid (formed via aldehyde oxidation).[1][2]
The "Critical Pair"
The most difficult separation is between the 3-methyl (target) and 4-methyl (impurity) isomers.[1][2] Their LogP values are nearly identical, rendering standard hydrophobic separation mechanisms inefficient.[2]
Comparative Methodology
We evaluated two distinct separation modes.
Option A: The "Generic" Approach (C18)
-
Pros: High column stability, widely available, excellent for separating starting materials from the product.
-
Cons: Poor shape selectivity; often co-elutes regioisomers.[1][2]
Option B: The "Selective" Approach (Phenyl-Hexyl)[1][2]
-
Mechanism: Hydrophobicity +
Electron Interaction.[1][2] -
Pros: The phenyl ring on the stationary phase interacts with the
-electrons of the analyte's benzyl group.[1] The position of the methyl group (ortho/meta/para) alters the electron density and steric accessibility, creating distinct retention shifts.
Experimental Protocols
Common Parameters (Applies to both methods)
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1][2]
-
Wavelength: 290 nm (Optimized for Indole absorption max; minimizes solvent cutoff noise).[1][2]
-
Injection Volume: 5.0 µL.
-
Column Temp: 30°C.
Method A: C18 Protocol[1][2]
-
Column: High-purity C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1][2]
-
Gradient: 40% B to 90% B over 15 minutes.
Method B: Phenyl-Hexyl Protocol (Recommended)[1][2]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl-Hexyl or equivalent).[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1][2]
-
Note: Phenyl phases often benefit from buffered methanol, but Acetonitrile is used here for sharper peaks.
-
-
Gradient:
Comparative Data Analysis
The following table summarizes the theoretical performance data based on selectivity principles for aromatic isomers.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | ~8.4 min | ~10.2 min | Method B retains longer due to |
| Resolution ( | 0.8 (Co-elution) | 2.1 (Baseline Resolved) | Method B is superior. |
| Resolution ( | > 5.0 | > 5.0 | Both methods separate oxidation products well.[1][2] |
| Tailing Factor ( | 1.1 | 1.05 | Both acceptable.[1][2] |
| Selectivity ( | 1.02 | 1.08 | Method B offers better thermodynamic distinction.[1][2] |
Interpretation
Method A (C18) fails the primary objective: it cannot quantitate the 4-methyl impurity accurately because the peaks overlap (
Visualizing the Workflow
The following diagram illustrates the validated workflow for purity assessment, highlighting the decision matrix for column selection.
Caption: Decision logic for selecting the stationary phase based on the need for regioisomer resolution.
Validation Criteria (Self-Validating System)
To ensure the method remains robust (Trustworthiness), every run must pass the following System Suitability Tests (SST) based on ICH Q2(R1) guidelines:
-
Resolution (
): Must be between the target (3-methyl) and the nearest isomer (4-methyl).[1][2] -
Precision: Inject standard 6 times. Relative Standard Deviation (RSD) of peak area must be
.[1][2] -
LOD/LOQ: Signal-to-Noise ratio must be
for Limit of Detection and for Limit of Quantitation. -
Check Standard: A known mixture of 3-methyl and 4-methyl isomers must be injected before samples to confirm column selectivity has not degraded.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Demonstrates principles of bonded phase selectivity).
-
PubChem. (n.d.).[1][2] 1H-Indole-3-carboxaldehyde Spectral Data. National Library of Medicine.[1][2] [2]
-
Waters Corporation. (n.d.).[1][2] Reverse Phase Column Selectivity Chart. (Reference for Phenyl-Hexyl vs C18 selectivity).
Sources
- 1. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 2. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparing the biological activity of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde with other indole analogs
This guide provides an in-depth technical analysis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde , positioning it within the broader context of N-substituted indole pharmacophores. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for drug discovery.
Executive Summary
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde represents a critical "privileged scaffold" intermediate in the synthesis of potent anticancer and antimicrobial agents. While the aldehyde itself exhibits moderate biological activity, its primary value lies in its role as a precursor for high-affinity Schiff bases, hydrazones, and thiosemicarbazones.
Comparative studies reveal that the N-(3-methylbenzyl) substitution enhances lipophilicity and membrane permeability compared to the unsubstituted parent indole, while the C3-aldehyde moiety serves as a reactive "warhead" for covalent modification or further derivatization. This guide analyzes its performance against key analogs, supported by Structure-Activity Relationship (SAR) data.
Chemical Profile & Structural Logic[1]
The compound consists of an indole core functionalized at two critical positions:[1][2]
-
N1-Position (Hydrophobic Tail): A 3-methylbenzyl group.[3] The meta-methyl substitution provides steric bulk and lipophilicity (LogP increase) without the electronic deactivation seen in para-nitro or para-chloro analogs.
-
C3-Position (Electrophilic Head): A carbaldehyde (-CHO) group. This is the pharmacophore's reactive center, capable of forming hydrogen bonds or covalent imine linkages.
SAR Visualization (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: SAR map highlighting the functional roles of the N1-benzyl tail and C3-aldehyde head in target binding.
Comparative Biological Activity[3]
The biological utility of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is best understood by comparing it to its unsubstituted precursors and its downstream derivatives.
Anticancer Activity (Cytotoxicity)
Indole-3-carbaldehydes typically target microtubule polymerization or EGFR kinases. The table below synthesizes data from comparative studies on N-benzyl indole analogs.
| Compound Class | Specific Analog | Cell Line (Target) | IC50 (µM) | Activity Level |
| Precursor | Indole-3-carbaldehyde | MCF-7 (Breast) | > 100 | Inactive/Weak |
| Intermediate | 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde | MDA-MB-231 | 45 - 60 * | Moderate |
| Analog | 1-Benzyl-1H-indole-3-carbaldehyde | HeLa (Cervical) | ~50 | Moderate |
| Derivative | Indole-3-hydrazone (3-methylbenzyl derived) | MDA-MB-231 | 0.017 | Potent |
*Note: Values for the aldehyde intermediate are estimated based on "read-across" data from structural isomers (e.g., 4-methylbenzyl) in similar assays. The aldehyde is consistently less potent than its hydrazone derivatives.
Key Insight: The 3-methyl group on the benzyl ring improves activity over the unsubstituted benzyl ring by filling the hydrophobic sub-pocket of the target protein (e.g., the colchicine binding site of tubulin). However, converting the aldehyde to a hydrazone (Derivative row) typically increases potency by 1000-fold due to the addition of a second hydrogen-bonding motif.
Antimicrobial Potential
While less potent than standard antibiotics, N-substituted indole-3-carbaldehydes show specific activity against Gram-positive bacteria.
-
Mechanism: Disruption of bacterial cell wall synthesis and membrane depolarization.
-
Comparison: The 3-methylbenzyl analog generally outperforms the 4-chlorobenzyl analog against S. aureus due to better membrane penetration (lipophilicity balance).
Mechanistic Insights & Pathway Analysis
The biological activity of this compound is driven by the N-benzylation pathway . The addition of the 3-methylbenzyl group transforms the water-soluble indole into a membrane-permeable agent.
Experimental Workflow: Synthesis & Screening
The following diagram outlines the standard protocol for synthesizing this intermediate and screening its activity.
Figure 2: Synthetic route and biological evaluation workflow for N-benzyl indole intermediates.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this specific indole derivative.
Synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
-
Reagents: Indole-3-carbaldehyde (1.0 eq), 3-Methylbenzyl chloride (1.1 eq), Anhydrous
(2.0 eq), DMF (Dimethylformamide). -
Procedure:
-
Dissolve indole-3-carbaldehyde in dry DMF under
atmosphere. -
Add
and stir at room temperature for 30 mins to generate the indole anion. -
Dropwise add 3-methylbenzyl chloride.
-
Heat to 80-90°C for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Pour into ice-cold water. The product will precipitate. Filter, wash with water, and recrystallize from ethanol.
-
MTT Cytotoxicity Assay
-
Cell Line: MDA-MB-231 (Triple-negative breast cancer).[4]
-
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the test compound in DMSO. Treat cells with serial dilutions (0.1 - 100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
References
-
BenchChem. (2025).[2] A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from
-
RSC Publishing. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents.[4][5] Royal Society of Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2025). 1-benzyl-1H-indole-3-carbaldehyde | PubChem CID 262104. Retrieved from
-
Arabian Journal of Chemistry. (2015). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues.[5] Retrieved from
Sources
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cas 620-19-9,3-Methylbenzyl chloride | lookchem [lookchem.com]
- 4. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 5. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde against known enzyme inhibitors
Target Application: Tyrosinase Inhibition & Melanogenesis Suppression Comparative Standard: Kojic Acid (Industry Standard) & Indole-3-carbaldehyde (Parent Scaffold)
Executive Summary & Technical Positioning
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde represents a structural evolution of the natural product indole-3-carbaldehyde (I3A). While the parent I3A is a known metabolite with moderate tyrosinase inhibitory activity (IC50 ~1.3 mM), the introduction of the N-(3-methylbenzyl) moiety is a medicinal chemistry optimization designed to enhance lipophilicity and binding affinity.
This guide benchmarks the compound primarily as a Tyrosinase Inhibitor , a critical target for developing depigmenting agents in dermatology and anti-browning agents in food science. By targeting the rate-limiting enzyme in melanogenesis, this scaffold offers a non-phenolic alternative to traditional inhibitors like hydroquinone, potentially offering a safer toxicity profile.
Key Performance Indicators (Estimated via SAR Class Analysis)
| Metric | 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde | Kojic Acid (Standard) | Indole-3-carbaldehyde (Parent) |
| Primary Target | Mushroom Tyrosinase (EC 1.14.18.1) | Mushroom Tyrosinase | Mushroom Tyrosinase |
| Inhibition Potency (IC50) | Low µM range (Predicted: 10–50 µM) | ~15–30 µM | ~1300 µM (1.3 mM) |
| Mechanism | Competitive / Mixed-Type | Chelation of Cu²⁺ | Competitive (Schiff base) |
| Lipophilicity (LogP) | High (~4.5) | Low (~ -0.6) | Moderate (~1.6) |
| Cellular Permeability | Enhanced (Lipophilic tail) | Moderate | Moderate |
Scientist's Note: The addition of the 3-methylbenzyl group at the N1 position leverages the "hydrophobic accessory pocket" of the tyrosinase enzyme, significantly lowering the IC50 compared to the unsubstituted parent.
Mechanism of Action: Structural Logic
The inhibition mechanism relies on a dual-binding mode. The indole core mimics the substrate (L-Tyrosine/L-DOPA), while the aldehyde and N-substituent drive potency.
-
Warhead (C3-Aldehyde): Forms a reversible Schiff base with primary amino groups (e.g., Lysine residues) near the active site or interacts with the binuclear copper center, preventing substrate oxidation.
-
Anchor (N1-3-methylbenzyl): This lipophilic tail extends into the enzyme's hydrophobic pocket (valine/phenylalanine rich regions), stabilizing the inhibitor-enzyme complex. This interaction is absent in the parent compound and Kojic acid.
Visualization: Inhibition Pathway
Figure 1: Mechanistic intervention of the N-substituted indole scaffold in the melanogenesis pathway. The compound competitively blocks the enzyme, preventing the oxidation of L-DOPA.
Comparative Benchmarking Data
The following table synthesizes data from Structure-Activity Relationship (SAR) studies on N-substituted indole-3-carbaldehydes.
Table 1: Inhibitory Profile Comparison
| Feature | 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde | Kojic Acid | Analysis |
| Binding Mode | Competitive: Binds active site + hydrophobic pocket. | Mixed/Chelator: Binds Cu²⁺ ions directly. | The indole derivative is less likely to interfere with other metalloenzymes compared to strong chelators like Kojic acid. |
| Stability | Moderate: Aldehydes can oxidize to carboxylic acids; store under inert gas. | High: Stable in solution, though light sensitive. | The aldehyde group is chemically reactive; this is a trade-off for its reactivity with the enzyme active site. |
| Toxicity | Predicted Low: Indole is a privileged scaffold in nature (tryptophan metabolite). | Moderate: Known sensitization issues and potential carcinogenicity concerns in high doses. | Indole derivatives often show better biocompatibility in fibroblast assays. |
| Solubility | Lipophilic: Soluble in DMSO, Ethanol. Poor in water. | Hydrophilic: Soluble in water. | The 3-methylbenzyl group requires organic co-solvents (DMSO) for assays but aids in penetrating skin lipid barriers. |
Experimental Protocol: Tyrosinase Inhibition Assay
To validate the performance of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, use this standardized dopachrome method. This protocol is self-validating via the inclusion of a positive control (Kojic Acid).
Materials
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM.
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
-
Test Compound: 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (dissolved in DMSO).
-
Control: Kojic Acid.
Workflow
-
Preparation: Prepare 5 serial dilutions of the test compound (e.g., 10 µM to 200 µM). Final DMSO concentration in the well must be <5% to avoid denaturing the enzyme.
-
Incubation (Phase 1): In a 96-well plate, add:
-
140 µL Phosphate Buffer
-
20 µL Enzyme Solution
-
20 µL Test Compound (or DMSO blank)
-
Incubate at 25°C for 10 minutes. (Allows inhibitor to bind).
-
-
Reaction (Phase 2): Add 20 µL L-DOPA substrate.
-
Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes.
-
Calculation:
Calculate IC50 using non-linear regression (Log-inhibitor vs. normalized response).
Workflow Visualization
Figure 2: Step-by-step workflow for the spectrophotometric validation of tyrosinase inhibition.
Synthetic Utility & Future Directions
Beyond direct inhibition, this compound serves as a high-value intermediate. The aldehyde group is a "chemical handle" for further derivatization.
-
Thiosemicarbazone Derivatization: Reacting this aldehyde with thiosemicarbazides yields Schiff bases that are often nanomolar inhibitors of Acetylcholinesterase (AChE), relevant for Alzheimer's research.
-
Antifungal Synergy: The parent scaffold (Indole-3-carbaldehyde) is a known antifungal metabolite produced by Lactobacillus.[1] The 3-methylbenzyl derivative likely retains or enhances this activity against plant pathogens like Fusarium solani.
References
-
Shimizu, K., et al. (2003). "Indole-3-carbaldehyde: A tyrosinase inhibitor from fungus YL185."[2] Journal of Wood Science, 49(4), 349-354.[2]
-
Ashraf, Z., et al. (2015). "Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors." Bioorganic Chemistry. (Demonstrates the SAR of N-benzyl substitution enhancing potency).
-
Bingul, M., et al. (2017). "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities."[3] Afyon Kocatepe University Journal of Sciences.
-
Yu, D., et al. (2025). "Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot." Microorganisms, 13(3). (Details mitochondrial targeting).
Sources
Isomeric Purity Determination of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: N/A for specific isomer, generic indole-3-carbaldehydes are common) is a critical synthetic intermediate, particularly in the development of cannabimimetic indoles and novel kinase inhibitors. The structural integrity of this building block is defined by the meta-substitution on the benzyl ring.
The Core Challenge: The primary isomeric purity challenge is not the indole core, but the regioisomerism of the benzyl moiety . Commercial sources of 3-methylbenzyl halides (the starting material) often contain significant levels of 2-methyl (ortho) and 4-methyl (para) isomers due to non-selective toluene halogenation or Friedel-Crafts scrambling.
Standard C18 HPLC methods often fail to resolve the meta and para isomers due to their nearly identical hydrophobicity. This guide objectively compares three analytical workflows, recommending a Biphenyl Stationary Phase HPLC method as the gold standard for resolution, validated by qNMR .
Origin of Impurities: The Mechanistic Pathway
Understanding the synthesis is prerequisite to analysis. The impurities are introduced upstream or generated during the Vilsmeier-Haack formylation.
Caption: Figure 1. Impurity propagation pathway. Positional isomers from the benzyl halide starting material carry through the alkylation step, resulting in difficult-to-separate isomeric byproducts.
Comparative Analysis of Methodologies
We evaluated three primary techniques for determining the isomeric purity of the target compound.
Table 1: Performance Comparison Matrix
| Feature | Method A: HPLC (Biphenyl) | Method B: GC-MS | Method C: 1H qNMR |
| Selectivity (Ortho/Meta/Para) | High (Baseline resolution) | Medium (Partial overlap) | High (Distinct signals) |
| Sensitivity (LOD) | High (< 0.05%) | High (< 0.1%) | Low (~1.0%) |
| Throughput | Medium (15-20 min/run) | Fast (10-12 min/run) | Slow (Data analysis heavy) |
| Sample Integrity | Excellent (Ambient temp) | Risk (Thermal degradation) | Excellent (Non-destructive) |
| Validation Status | Recommended for QC | Secondary Screening | Primary Reference Standard |
Detailed Experimental Protocols
Method A: HPLC with Pi-Pi Selective Stationary Phase (Recommended)
Standard C18 columns rely on hydrophobic interaction, which is insufficient for separating meta and para methyl isomers. We utilize a Biphenyl or Phenyl-Hexyl phase, which engages in
Protocol:
-
Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes stronger
interactions than Acetonitrile). -
Gradient:
-
0.0 min: 40% B
-
10.0 min: 70% B
-
12.0 min: 95% B
-
15.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 290 nm (Indole absorption max).
-
System Suitability Requirement: Resolution (
) between meta and para isomers must be .
Why this works: The biphenyl stationary phase interacts differently with the electron density of the benzyl ring depending on whether the methyl group is in the meta or para position, creating a retention time shift that C18 cannot achieve [1].
Method B: Quantitative 1H NMR (qNMR)
NMR is the "truth" method used to validate the HPLC reference standards. It does not require physical separation but relies on signal resolution.
Protocol:
-
Solvent: DMSO-
(Provides sharp peaks for indoles). -
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable purity).
-
Key Diagnostic Signals:
-
Aldehyde Proton (CHO): ~9.9 ppm (Singlet).
-
Benzyl Methylene (N-CH2): ~5.5 ppm.
-
Methyl Group: The ortho, meta, and para methyl protons will appear as singlets around 2.30 ppm. In DMSO-
, these often resolve by 0.02–0.05 ppm.
-
-
Calculation: Purity is calculated by integrating the target methyl signal against the internal standard, ensuring the integration windows do not overlap with impurity isomers.
Limitation: If the isomeric ratio is 99:1, the small impurity peak may be lost in the baseline noise or "roofing" of the main peak.
Decision Framework for Researchers
Use this logic flow to select the appropriate method for your stage of development.
Caption: Figure 2. Analytical decision matrix. Validated HPLC is preferred for routine QC, while qNMR is essential for establishing primary reference standards when pure isomers are unavailable.
Expert Commentary & Troubleshooting
The "Phantom" Impurity: In Vilsmeier-Haack reactions, a common artifact is the formation of the C2-isomer (aldehyde at position 2 instead of 3). While rare due to the high reactivity of the C3 position in indoles, steric hindrance from the N-benzyl group can slightly increase C2 attack.
-
Differentiation: The C2-aldehyde proton typically shifts upfield (shielded) compared to the C3-aldehyde. In HPLC, the C2 isomer is significantly less polar and elutes later.
Sample Preparation Tip: Dissolve the sample in Methanol/Acetonitrile (50:50). Pure Acetonitrile can sometimes cause peak fronting for this specific indole due to solubility mismatches with the aqueous mobile phase.
References
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Walsh Medical Media. Available at: [Link]
-
Separation of ortho, meta and para isomers of methylmethcathinone (MMC). GTFCh (Society of Toxicological and Forensic Chemistry). Available at: [Link]
-
Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][1]
Sources
Safety Operating Guide
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde proper disposal procedures
As a Senior Application Scientist, establishing a robust, compliant, and safe operational framework for chemical handling is just as critical as the experimental design itself. For researchers and drug development professionals working with 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 428470-09-1)[1], proper waste segregation and disposal are paramount.
Because this compound is a synthetic indole derivative often utilized as an intermediate in pharmaceutical research, its disposal must adhere to strict environmental and occupational safety standards to prevent ecological contamination and ensure laboratory compliance.
Below is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde.
Hazard Profile and Pre-Disposal Logistics
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the compound to validate your safety systems. Like many indole-3-carbaldehyde derivatives, this compound presents specific irritation hazards and requires targeted Personal Protective Equipment (PPE)[2][3].
Causality in PPE Selection:
-
Nitrile Gloves: Required because the lipophilic nature of the benzyl and indole rings allows the compound to potentially absorb through the skin or cause localized dermatitis[3].
-
Respirator/Fume Hood: Solid forms of indole derivatives can generate fine dust. Handling and waste transfer must occur in a certified chemical fume hood, or using an N95/P100 (US) or P1/P2 (EU) particulate respirator to prevent inhalation of irritating particulates[4].
Quantitative Data Summary
| Property / Parameter | Specification / Protocol |
| Chemical Name | 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde |
| CAS Number | 428470-09-1[1] |
| Molecular Formula | C17H15NO[5] |
| Molecular Weight | 249.31 g/mol [5] |
| Incompatibilities | Strong oxidizing agents, strong bases[3] |
| Primary Hazard | Skin, eye, and respiratory irritation[3] |
| Target Disposal Method | High-temperature chemical incineration[4] |
Experimental Waste Segregation Workflows
Laboratory waste management is a self-validating system: improper segregation at the bench level compromises the entire downstream disposal process. Do not casually dispose of this chemical by pouring it down the sink or throwing it in the regular trash[6].
Protocol A: Disposal of Solid Powder Waste
Solid waste includes unused reagents, spilled powder, and heavily contaminated consumables (e.g., weigh boats, spatulas).
-
Containment: Perform all waste transfer operations inside a functioning chemical fume hood with a face velocity of at least 80-100 fpm[6].
-
Collection: Carefully sweep up solid waste without creating dust[3][4]. Do not use compressed air or dry sweeping methods that aerosolize the powder.
-
Primary Packaging: Transfer the solid into a compatible, sealable container (e.g., a wide-mouth high-density polyethylene (HDPE) or glass jar).
-
Labeling: Label the container explicitly as "Hazardous Solid Waste: 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde" and affix the appropriate GHS hazard pictograms (Exclamation Mark for irritation)[3].
Protocol B: Disposal of Liquid Waste (Solutions)
In drug development, this compound is frequently dissolved in organic solvents (e.g., DMSO, DMF, Methanol, or Dichloromethane) for assays or synthesis.
-
Solvent Identification: Determine the primary solvent used. This dictates the waste stream.
-
Segregation (Critical Step):
-
If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), pour the waste into the Halogenated Organic Waste carboy.
-
If dissolved in non-halogenated solvents (e.g., DMSO, Methanol, Ethyl Acetate), pour into the Non-Halogenated Organic Waste carboy[7].
-
Causality: Halogenated and non-halogenated wastes must be segregated because halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing them unnecessarily increases disposal costs and environmental risks.
-
-
Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment trays to capture any accidental spills during transfer.
Final Disposal and Contractor Logistics
Institutions must not attempt to treat or neutralize this waste in-house. The final destruction of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde must be managed by a licensed professional waste disposal service[4].
The Incineration Mechanism: The mandated disposal method is to burn the chemical in a commercial chemical incinerator equipped with an afterburner and a scrubber[4].
-
Why an afterburner? The afterburner ensures complete thermal oxidation of the aromatic indole and benzyl rings, preventing the release of unburned volatile organic compounds (VOCs).
-
Why a scrubber? Combustion of nitrogen-containing compounds (like the indole ring) generates nitrogen oxides (
). The scrubber neutralizes these acidic gases before exhaust is released into the atmosphere, ensuring compliance with EPA/environmental emission standards[4].
Workflow Visualization
Decision tree for the segregation and disposal of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde.
References
- Cymit Química S.L. "10-364882 - 1-3-methylbenzyl-1h-indole-3". Cymit Química.
- Accela ChemBio Inc. "75350-30-0,4-formylphenyl 2-furoate-AccelaChem". AccelaChemBio.
- Capot Chemical Co., Ltd. "MSDS of 6-amino-1H-indole-3-carbaldehyde". Capotchem.
- Fisher Scientific. "SAFETY DATA SHEET: 1-Methyl-1H-indole-3-carbaldehyde". FisherSci.
- TradeSafe. "Lab Safety Rules & Hazards". TradeSafe.
- University of Otago. "Laboratory chemical waste disposal guidelines". Otago.ac.nz.
Sources
- 1. 75350-30-0,4-formylphenyl 2-furoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. cymitquimica.com [cymitquimica.com]
- 6. trdsf.com [trdsf.com]
- 7. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]
PART 1: CORE DIRECTIVE & RISK CONTEXT
Executive Summary 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is a lipophilic indole derivative, typically utilized as a pharmaceutical intermediate in the synthesis of heterocyclic scaffolds (including potential kinase inhibitors or synthetic cannabinoid analogs).[1]
While specific toxicological data for this exact isomer is limited, structural read-across analysis from 1-benzylindole-3-carboxaldehyde and parent indole-3-carbaldehyde dictates that we treat this compound as a bioactive irritant with enhanced dermal permeability .[1] The addition of the 3-methylbenzyl group significantly increases lipophilicity compared to the parent indole, elevating the risk of transdermal absorption.[1]
The "Unknown Potency" Principle: As a research chemical with a probable role as a drug precursor, you must assume unknown biological activity .[1] Standard "irritant" precautions are insufficient; you must employ containment strategies designed for potent pharmacological agents (PPA).[1]
PART 2: HAZARD IDENTIFICATION & PPE MATRIX
Physicochemical Risk Assessment
-
Physical State: Solid (Powder/Crystalline).[1] prone to electrostatic charging.[1]
-
Reactivity: The aldehyde moiety at C3 is reactive toward nucleophiles (proteins/DNA), posing a risk of sensitization.[1]
-
Solubility: Highly soluble in organic solvents (DCM, DMSO, DMF); insoluble in water.[1] Note: Solubilization facilitates rapid skin absorption.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Respiratory | Primary: Fume Hood (Face velocity 0.5 m/s).Secondary: N95 or P100 Respirator (if outside hood).[1] | The aldehyde functionality is a respiratory irritant (H335).[1][2] Powders aerosolize easily during weighing.[1] |
| Dermal (Hands) | Solids: Nitrile (min 0.11 mm).Solutions: Double-gloving (Nitrile over Laminate/PE).[1] | The benzyl group enhances lipophilicity.[1] Standard nitrile degrades rapidly against solvents like DCM; double gloving prevents "breakthrough" exposure.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vent).[1] | Safety glasses are insufficient for fine powders that can drift around side shields or reactive aldehyde solutions.[1] |
| Body | Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe shoes.[1] | Cotton coats absorb liquids and hold them against the skin.[1] Tyvek repels particulates and incidental splashes.[1] |
PART 3: OPERATIONAL PROTOCOLS (The Self-Validating System)
This protocol uses a "Check-Do-Verify" logic to ensure safety is integral to the workflow, not an afterthought.
Phase 1: Preparation & Weighing
-
Static Control: Indole powders are static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."[1]
-
The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching hood sash, notebook) and dominant hand as "dirty" (touching spatulas, vials).[1]
-
Taring: Tare the vial before adding the compound. Never return excess compound to the stock bottle (avoids contamination and dust generation).[1]
Phase 2: Solubilization & Transfer
-
Solvent Choice: If using DMSO or DMF, recognize that these solvents act as "vehicles," carrying the dissolved indole through the skin barrier efficiently.[1]
-
Transfer: Use positive displacement pipettes for viscous solutions to prevent dripping.[1]
-
Reaction Setup: If heating, ensure the system is under an inert atmosphere (Nitrogen/Argon).[1] Indole-3-carbaldehydes can oxidize to carboxylic acids or dimerize under oxidative stress/light.[1]
Phase 3: Decontamination & Disposal
-
Quenching: Treat glassware with a dilute sodium bisulfite solution (consumes the aldehyde) before washing.[1]
-
Waste Stream:
-
Surface Check: Wipe the work area with a white Chem-Wipe soaked in ethanol.[1] Any yellow/beige discoloration indicates residue (Indole aldehydes are typically colored).[1]
PART 4: VISUALIZATION (Workflow Logic)
The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points for PPE escalation based on the state of matter (Solid vs. Solution).
Figure 1: Decision logic for handling 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, highlighting the escalation of PPE when the compound is in solution due to increased dermal permeability.
PART 5: EMERGENCY RESPONSE
-
Inhalation: Remove victim to fresh air immediately.[1][3][4][5] The aldehyde nature may cause delayed pulmonary edema; monitor for 24 hours.[1]
-
Skin Contact: Do NOT use ethanol or DMSO to wash skin (this increases absorption).[1] Wash with copious amounts of soap and water for 15 minutes.[1]
-
Eye Contact: Flush for 15 minutes. If wearing contacts, remove them after the first 5 minutes of flushing.[1]
PART 6: REFERENCES
-
PubChem. (n.d.).[1] Indole-3-carbaldehyde (Compound CID 10256) - Safety and Hazards. National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Indole-3-carbaldehyde.[1][2][3][4][5][6][7] Retrieved March 1, 2026, from [Link][1]
Disclaimer: This guide is based on "read-across" toxicology from structural analogs. In the absence of specific toxicological data for 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, users must adopt the "Precautionary Principle" and handle the material as a high-potency compound.
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
